JNJ-46281222
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4/c24-23(25,26)21-19(10-13-30-20(14-16-6-7-16)27-28-22(21)30)15-29-11-8-18(9-12-29)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDKDODJIBQNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCC(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacological Profile of JNJ-42165279
Introduction
JNJ-42165279 is a potent, selective, and orally bioavailable investigational small molecule developed by Janssen Pharmaceutica.[1] It functions as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[2] The primary role of FAAH is the degradation of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoyl ethanolamide (OEA) and palmitoyl ethanolamide (PEA).[3][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous cannabinoids, thereby potentiating their signaling.[5] This mechanism of action has been hypothesized to hold therapeutic potential for a variety of central nervous system (CNS) disorders, such as anxiety, depression, and pain.[1][5]
JNJ-42165279 is classified as a covalently binding but slowly reversible inhibitor of FAAH.[1][2] This characteristic allows for a durable pharmacodynamic effect that is suitable for once-daily dosing, while potentially mitigating risks associated with irreversible enzyme inactivation.[1] Preclinical and clinical studies have demonstrated its ability to effectively inhibit FAAH in both peripheral tissues and the central nervous system.[1][5]
Mechanism of Action
JNJ-42165279 acts as a substrate for the FAAH enzyme, leading to covalent binding to the catalytic site.[6] This inactivation of the enzyme prevents the hydrolysis of fatty acid amides like anandamide. As a result, the concentrations of anandamide and other FAAs increase in both the brain and peripheral tissues.[3][5] This elevation of endocannabinoid levels enhances their signaling through cannabinoid receptors (primarily CB1), which is thought to mediate the therapeutic effects. The enzyme's activity is gradually restored through the slow hydrolysis of the drug fragment from the active site.[7]
Quantitative Pharmacological Data
The pharmacological profile of JNJ-42165279 has been characterized through extensive in vitro and in vivo studies in both preclinical species and humans.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | Species | IC₅₀ (nM) |
| FAAH | Human | 70 ± 8[2][3] |
| FAAH | Rat | 313 ± 28[3] |
Table 2: In Vitro Selectivity Profile
| Target Panel | Concentration | Observation |
| 50 Receptors, Enzymes, Transporters, Ion Channels | 10 µM | No significant inhibition (>50%) of binding to any target.[3][8] |
| Cytochrome P450 Isoforms (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | 10 µM | No inhibition observed.[3][8] |
| hERG Channel | 10 µM | No inhibition observed.[3][8] |
Table 3: Human Pharmacokinetics (Multiple-Ascending Dose Study)
| Parameter | 10-100 mg Dose Range |
| Absorption | Rapidly absorbed following oral administration.[5] |
| Plasma Half-life (t₁/₂) | 8.14–14.1 hours.[5] |
| Cₘₐₓ Accumulation Ratio (Day 10 vs Day 1) | ~98–156%[5] |
| AUC Accumulation Ratio (Day 10 vs Day 1) | ~144–337%[5] |
Table 4: Human Pharmacodynamics (Multiple-Ascending Dose Study)
| Biomarker | Dose | Effect |
| Leukocyte FAAH Activity | 10–100 mg (Single Dose) | Mean trough of 7.85–10.4% activity remaining.[5] |
| Leukocyte FAAH Activity | 10–100 mg (10 Days, QD) | Mean trough of 0.58–10.5% activity remaining.[5] |
| Plasma Anandamide (AEA) | 10–100 mg (Single Dose) | 5.5–10-fold increase vs. placebo.[5] |
| Plasma OEA & PEA | 10–100 mg (Single Dose) | 4.3–5.6-fold increase vs. placebo.[5] |
| Brain FAAH Occupancy | ≥10 mg | Saturation of brain FAAH occupancy observed.[5][9] |
Table 5: Rat Pharmacokinetics (20 mg/kg, oral)
| Compartment | Cₘₐₓ | Time to Cₘₐₓ |
| Plasma | 4.2 µM | 1 hour[3][8] |
| Brain | 6.3 µM | 1 hour[3] |
Table 6: Rat In Vivo Efficacy (Spinal Nerve Ligation Model)
| Dose | Effect (% Maximum Possible Effect) |
| 60 mg/kg | ~59% reversal of allodynia at 30 min.[3] |
| ED₉₀ | 22 mg/kg (corresponds to 2.5 µM plasma concentration at 30 min).[3][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data.
FAAH Inhibition Assay
The inhibitory potency of JNJ-42165279 against recombinant human and rat FAAH was determined by incubating the compound with the enzyme for 1 hour. The apparent IC₅₀ values were then calculated. The time-dependent nature of the inhibition was confirmed by observing that the apparent IC₅₀ decreased with longer incubation times. To assess reversibility, rat FAAH was pre-treated with JNJ-42165279 overnight and then subjected to dialysis, which resulted in a partial recovery of enzymatic activity.[3]
Selectivity Screening
The selectivity of JNJ-42165279 was evaluated against a broad panel of 50 different receptors, enzymes, transporters, and ion channels. The compound was tested at a concentration of 10 µM. Additionally, its potential to inhibit key cytochrome P450 enzymes (CYPs) and the hERG channel was assessed at the same concentration.[3][8]
Rat Spinal Nerve Ligation (SNL) Model
To assess in vivo efficacy for neuropathic pain, the SNL model was used in rats. This model involves the tight ligation of the L5 and L6 spinal nerves, which induces long-lasting tactile allodynia. The sensitivity of the animals' hind paws to von Frey filaments was measured to quantify this allodynia. JNJ-42165279 was administered orally, and its ability to reverse the allodynia was measured at various time points and doses. The effect was expressed as the percentage of the maximum possible effect (%MPE), where a full reversal to the pre-injury threshold represents 100% MPE.[3]
Human Multiple-Ascending Dose (MAD) and PET Studies
A Phase I study was conducted in healthy human volunteers to assess the pharmacokinetics, pharmacodynamics, and safety of JNJ-42165279.[5] The study involved multiple ascending doses. Concentrations of JNJ-42165279 and key fatty acid amides (AEA, OEA, PEA) were measured in plasma and cerebrospinal fluid (CSF).[9][10] Peripheral FAAH inhibition was quantified by measuring FAAH activity in leukocytes.[5]
To determine central target engagement, a Positron Emission Tomography (PET) study was conducted using the FAAH tracer [¹¹C]MK3168.[9][10] This allowed for the direct measurement of FAAH occupancy in the brain after single and multiple doses of JNJ-42165279.[5]
Conclusion
JNJ-42165279 is a selective, slowly reversible inhibitor of FAAH with a well-characterized pharmacological profile. It demonstrates potent inhibition of both human and rat FAAH with high selectivity over other CNS targets.[3] The compound is orally bioavailable and achieves significant exposure in the brain.[3][8] In humans, JNJ-42165279 leads to profound and dose-dependent inhibition of FAAH in both central and peripheral compartments, resulting in a substantial elevation of anandamide and other fatty acid amides.[5] Doses of 10 mg and above are sufficient to achieve saturation of FAAH in the brain.[5][9] This robust target engagement, combined with a favorable safety profile in early clinical trials, supported its further development for CNS disorders.[1][5]
References
- 1. JNJ-42165279 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. scispace.com [scispace.com]
- 9. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
JNJ-46281222: An In-Depth Technical Guide to its Selectivity for mGlu2 over mGlu3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity of the positive allosteric modulator (PAM) JNJ-46281222 for the metabotropic glutamate receptor 2 (mGlu2) versus the closely related mGlu3 receptor. This document details the quantitative data available, the experimental protocols used for its determination, and the underlying signaling pathways of these receptors.
Quantitative Data Summary: this compound's High Affinity and Potency for mGlu2
This compound is characterized as a highly potent and selective positive allosteric modulator of the mGlu2 receptor. Extensive in vitro studies have quantified its interaction with the human mGlu2 receptor, revealing nanomolar affinity and potent modulation of the receptor's response to the endogenous agonist, glutamate.
Below is a summary of the key quantitative parameters for this compound at the human mGlu2 receptor.
| Parameter | Value | Receptor | Assay Type | Reference |
| Binding Affinity (Kd) | 1.7 nM | hmGlu2 | Saturation Radioligand Binding ([³H]this compound) | |
| Binding Affinity (pKi) | 8.33 | hmGlu2 | Homologous Displacement ([³H]this compound) | |
| Functional Potency (pEC50) | 7.71 | hmGlu2 | [³⁵S]GTPγS Binding (in the presence of EC₂₀ glutamate) | |
| Agonist Activity (pEC50) | 6.75 | hmGlu2 | [³⁵S]GTPγS Binding (alone) |
Experimental Protocols
The determination of the binding affinity and functional potency of this compound relies on two primary in vitro assays: radioligand binding assays and functional [³⁵S]GTPγS binding assays.
Radioligand Binding Assays
Radioligand binding assays are employed to directly measure the affinity of a compound for a receptor. For this compound, this was achieved using its tritiated counterpart, [³H]this compound.
Protocol for Saturation Binding Assay:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor are prepared.
-
Incubation: A fixed amount of membrane protein is incubated with increasing concentrations of [³H]this compound in an assay buffer (typically 50 mM Tris-HCl, pH 7.4).
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand to determine non-specific binding.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.
Protocol for Competition Binding Assay:
-
Incubation: A fixed concentration of [³H]this compound is incubated with membranes expressing the mGlu2 receptor in the presence of increasing concentrations of non-labeled this compound.
-
Equilibration, Separation, and Quantification: These steps are performed as described in the saturation binding assay.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assays.
[³⁵S]GTPγS Functional Assays
[³⁵S]GTPγS binding assays are functional assays that measure the activation of G proteins coupled to a receptor. Since mGlu2 and mGlu3 are Gᵢ/ₒ-coupled receptors, their activation leads to an increase in the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Protocol for [³⁵S]GTPγS Binding Assay:
-
Membrane Preparation: Membranes from cells expressing the mGlu2 or mGlu3 receptor are prepared.
-
Incubation Mixture: The membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and the test compound (this compound). To assess PAM activity, a sub-maximal (EC₂₀) concentration of glutamate is also included.
-
Initiation of Reaction: The reaction is initiated by the addition of the membranes to the incubation mixture.
-
Incubation: The mixture is incubated to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Separation: The reaction is terminated by rapid filtration, separating the membranes with bound [³⁵S]GTPγS from the free radiolabel.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and the EC₅₀ (potency) and Eₘₐₓ (efficacy) values are determined by non-linear regression.
Caption: Workflow for [³⁵S]GTPγS Functional Assays.
mGlu2 and mGlu3 Signaling Pathways
Both mGlu2 and mGlu3 are members of the Group II metabotropic glutamate receptors. They are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).
While their primary signaling pathway is similar, there can be subtle differences in their downstream effects and regulation due to differences in their expression patterns and protein-protein interactions.
Canonical Gαi/o Signaling Pathway
The canonical signaling cascade for both mGlu2 and mGlu3 receptors is as follows:
-
Glutamate Binding: The endogenous agonist, glutamate, binds to the Venus flytrap domain of the receptor.
-
Conformational Change: This binding induces a conformational change in the receptor dimer.
-
G-Protein Activation: The conformational change facilitates the exchange of GDP for GTP on the associated Gαi/o subunit.
-
Effector Modulation: The activated Gαi/o-GTP and the Gβγ subunits dissociate and modulate the activity of downstream effectors.
-
Gαi/o-GTP: Directly inhibits adenylyl cyclase, leading to reduced cAMP production.
-
Gβγ: Can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.
-
Caption: Canonical Signaling Pathway of mGlu2/mGlu3 Receptors.
Conclusion
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor, with a binding affinity in the low nanomolar range and high functional potency. While quantitative data for its activity at the mGlu3 receptor is not publicly available, the consistent description of its selectivity in the scientific literature strongly suggests a significantly lower affinity and/or potency for this closely related receptor subtype. The selectivity of this compound is determined through rigorous in vitro pharmacological assays, including radioligand binding and [³⁵S]GTPγS functional assays. Both mGlu2 and mGlu3 receptors primarily signal through the Gαi/o pathway to inhibit adenylyl cyclase, and the potentiation of this pathway at mGlu2 by this compound underlies its pharmacological effects. Further studies would be beneficial to quantify the precise selectivity window of this compound against the mGlu3 receptor.
An In-depth Technical Guide to the Downstream Signaling Pathways of JNJ-46281222
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a member of the Group II metabotropic glutamate receptors, mGlu2 plays a crucial role in regulating synaptic transmission and neuronal excitability. This document provides a comprehensive technical overview of the downstream signaling pathways modulated by this compound. It includes a detailed description of its mechanism of action, quantitative data on its pharmacological properties, and in-depth experimental protocols for key assays used in its characterization. The signaling pathways are illustrated with diagrams generated using the DOT language for clarity.
Introduction to this compound and the mGlu2 Receptor
The metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor (GPCR) that belongs to family C of this receptor superfamily.[1] It is predominantly expressed in the central nervous system and functions as an autoreceptor on presynaptic terminals to inhibit neurotransmitter release.[2] Allosteric modulation of the mGlu2 receptor presents a promising therapeutic strategy for various neurological and psychiatric disorders.[3][4][5]
This compound is a highly potent and selective positive allosteric modulator of the mGlu2 receptor.[1][3][4][5] Unlike orthosteric agonists that bind to the same site as the endogenous ligand glutamate, PAMs like this compound bind to a distinct allosteric site on the receptor.[3][4] This binding potentiates the receptor's response to glutamate, thereby enhancing its natural physiological activity.
Mechanism of Action of this compound
This compound exerts its effect by binding to an allosteric site within the seven-transmembrane (7TM) domain of the mGlu2 receptor.[3][4] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[6] The presence of glutamate enhances the binding of this compound, and conversely, this compound increases the potency of glutamate.[4][7] This cooperative relationship is a hallmark of positive allosteric modulation.
The potentiation of the mGlu2 receptor by this compound leads to a more robust activation of its associated G-protein, which is of the Gi/o family.[8] The binding of this compound is significantly reduced in the presence of GTP, indicating a preference for the G-protein-coupled state of the receptor.[1][3][4][5]
Downstream Signaling Pathways
The activation of the mGlu2 receptor by glutamate, potentiated by this compound, initiates a cascade of intracellular signaling events primarily through the Gi/o pathway.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The primary downstream effect of mGlu2 receptor activation is the inhibition of adenylyl cyclase. The activated α-subunit of the Gi/o protein (Gαi/o) directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8] This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).
Modulation of Ion Channels
The βγ-subunits (Gβγ) of the dissociated Gi/o protein can directly interact with and modulate the activity of ion channels. A key target of Gβγ released upon mGlu2 receptor activation is the G-protein-coupled inwardly rectifying potassium (GIRK) channel.[7][9][10] Activation of GIRK channels leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.
Other Potential Pathways
While the inhibition of the adenylyl cyclase pathway and modulation of GIRK channels are the most well-characterized downstream effects of mGlu2 activation, some evidence suggests potential cross-talk with other signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[8] However, the direct link and the specific effects of this compound on these pathways require further investigation.
Quantitative Data
The following tables summarize the key quantitative pharmacological parameters of this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| Kd | 1.7 nM | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 Saturation Binding | [1][4] |
| pKi | 8.33 | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 Homologous Displacement | [1] |
| pEC50 (in presence of EC20 glutamate) | 7.71 ± 0.02 | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding | [1] |
| pEC50 (in absence of glutamate) | 6.75 ± 0.08 | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding | [1] |
Table 2: Effect of this compound on Glutamate-induced mGlu2 Receptor Activation
| Parameter | Condition | Fold Change | Assay | Reference |
| Glutamate Efficacy | + 100 nM this compound | ~2-fold increase | [35S]-GTPγS Binding | [4] |
| Glutamate Potency | + 100 nM this compound | 5-fold increase | [35S]-GTPγS Binding | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is adapted from studies characterizing [3H]-JNJ-46281222 binding to the mGlu2 receptor.[1][3][4][5][11]
Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to the mGlu2 receptor.
Materials:
-
Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
[3H]-JNJ-46281222 (radioligand).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Saturation Binding:
-
Prepare serial dilutions of [3H]-JNJ-46281222 in binding buffer.
-
In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).
-
Add increasing concentrations of [3H]-JNJ-46281222 to the wells.
-
For non-specific binding determination, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding against the concentration of [3H]-JNJ-46281222 and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.
-
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation.[2][4][12][13][14][15]
Objective: To determine the potency (EC50) and efficacy of this compound in potentiating glutamate-induced G-protein activation.
Materials:
-
Membranes from CHO-K1 cells expressing the human mGlu2 receptor.
-
[35S]-GTPγS.
-
GTPγS.
-
GDP.
-
This compound.
-
Glutamate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).
-
Other reagents as for the radioligand binding assay.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add cell membranes, GDP (to ensure G-proteins are in the inactive state), and the desired concentrations of this compound and glutamate.
-
Pre-incubate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding [35S]-GTPγS.
-
Incubate at 30°C for a defined time (e.g., 60 minutes).
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration and wash as described for the radioligand binding assay.
-
Measure the incorporated [35S]-GTPγS by scintillation counting.
-
-
Data Analysis:
-
Subtract non-specific binding to get specific binding.
-
Plot the specific binding against the concentration of the agonist (glutamate) in the presence and absence of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a competitive immunoassay to measure intracellular cAMP levels.[8][16][17][18][19]
Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity by measuring changes in intracellular cAMP.
Materials:
-
Whole cells expressing the mGlu2 receptor.
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Glutamate.
-
Cell culture medium.
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Stimulation:
-
Plate cells in a 384-well plate.
-
Pre-treat cells with this compound and glutamate for a specific time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP antibody).
-
Incubate at room temperature to allow for the competition between cellular cAMP and cAMP-d2 for antibody binding.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two fluorescence signals.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Generate a standard curve using known concentrations of cAMP to quantify the cAMP levels in the samples.
-
Conclusion
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor. Its primary mechanism of action involves the potentiation of glutamate-induced activation of the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channels such as GIRK, ultimately resulting in a decrease in neuronal excitability. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on mGlu2 receptor modulators. Further research is warranted to fully elucidate the potential involvement of other signaling pathways and to translate these preclinical findings into therapeutic applications.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Synergistic Activation of G Protein–Gated Inwardly Rectifying Potassium Channels by the βγ Subunits of G Proteins and Na+ and Mg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic glutamate receptors activate G-protein-coupled inwardly rectifying potassium channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Metabotropic Glutamate Receptors Activate G-Protein-Coupled Inwardly Rectifying Potassium Channels in XenopusOocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 18. revvity.com [revvity.com]
- 19. dovepress.com [dovepress.com]
JNJ-46281222: A Deep Dive into its Modulation of Glutamatergic Transmission
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the molecular and cellular effects of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). The data and methodologies presented herein are compiled from foundational in vitro studies to offer a detailed understanding of its mechanism of action and its implications for glutamate transmission.
Core Mechanism of Action
This compound enhances the activity of the mGlu2 receptor, a presynaptic autoreceptor that plays a crucial role in regulating glutamate release.[1][2] As a PAM, this compound does not activate the receptor directly but potentiates the response of the receptor to its endogenous ligand, glutamate.[1][2] This allosteric modulation leads to a more robust inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in presynaptic glutamate release. This mechanism is of significant interest for therapeutic strategies in conditions characterized by glutamate dysregulation, such as certain neurological and psychiatric disorders.[1]
Quantitative Analysis of In Vitro Pharmacology
The following tables summarize the key quantitative parameters defining the interaction of this compound with the human mGlu2 receptor, as determined in studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing the receptor.
Table 1: Binding Affinity and Potency of this compound [1][2][3][4]
| Parameter | Value | Description |
| KD | 1.7 nM | Dissociation constant, indicating high binding affinity to the mGlu2 receptor. |
| Bmax | 1.1 pmol/mg protein | Maximum number of binding sites in the experimental preparation. |
| pEC50 | 7.71 ± 0.02 | Potency in the presence of an EC20 concentration of glutamate, reflecting its high modulatory efficacy. |
| Intrinsic Activity | 42 ± 3% | Submaximal receptor activation in the absence of glutamate. |
Table 2: Influence of Glutamate and GTP on [3H]-JNJ-46281222 Binding [1][2][3][5]
| Condition | Effect on [3H]-JNJ-46281222 Binding | Implication |
| Presence of Glutamate | > 2-fold increase | Orthosteric agonist binding enhances the binding of the PAM. |
| Presence of GTP | 65% inhibition | Indicates a preference of the PAM for the G protein-coupled state of the receptor. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling cascade initiated by the activation of the mGlu2 receptor and the modulatory role of this compound.
Caption: Signaling pathway of mGlu2 receptor modulation by this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Binding Assays
These assays were crucial for determining the binding affinity of this compound to the mGlu2 receptor.
-
Preparation of Cell Membranes: CHO-K1 cells stably expressing the human mGlu2 receptor were harvested and homogenized in a buffer solution. The cell membranes were then isolated through centrifugation and stored at -80°C.
-
Saturation Binding: To determine the KD and Bmax, cell membranes were incubated with increasing concentrations of [3H]-JNJ-46281222. Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. The specific binding was calculated by subtracting the non-specific binding from the total binding.
-
Displacement Assays: To determine the pIC50, cell membranes were incubated with a fixed concentration of [3H]-JNJ-46281222 and increasing concentrations of unlabeled this compound.
-
Data Analysis: The binding data were analyzed using non-linear regression to fit to a one-site or two-site binding model to derive the binding parameters.
[35S]-GTPγS Binding Assays
This functional assay measures the activation of G proteins following receptor stimulation and was used to determine the potency of this compound.
-
Assay Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]-GTPγS, allows for the quantification of G protein activation by measuring the incorporated radioactivity.
-
Procedure: Cell membranes expressing the mGlu2 receptor were incubated with [35S]-GTPγS, GDP, and varying concentrations of glutamate and this compound. The reaction was terminated by rapid filtration, and the amount of membrane-bound [35S]-GTPγS was quantified by liquid scintillation counting.
-
Data Analysis: Concentration-response curves were generated to determine the pEC50 and the maximal effect (Emax) of this compound in the presence of a fixed concentration of glutamate.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures and the logical framework for understanding the allosteric modulation by this compound.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of JNJ-46281222: A Potent Allosteric Modulator of the mGlu2 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-46281222 is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), a G-protein coupled receptor that has emerged as a promising therapeutic target for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a summary of its binding and functional properties, detailed experimental protocols for key assays, and a plausible synthetic route. Visualizations of its mechanism of action and experimental workflows are provided to facilitate a deeper understanding of this important research compound.
Discovery and Pharmacological Profile
This compound, with the chemical name 3-(Cyclopropylmethyl)-7-[(4-phenyl-1-piperidinyl)methyl]-8-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine, was identified as a potent and selective mGlu2 PAM. Allosteric modulation of the mGlu2 receptor presents a potential therapeutic strategy for conditions such as schizophrenia and anxiety.[1][2] this compound enhances the receptor's response to the endogenous agonist, glutamate.[1]
Binding Affinity and Potency
This compound exhibits nanomolar affinity for the mGlu2 receptor.[1][2][3] Its binding is influenced by the presence of glutamate and G-proteins, indicating a preference for the active state of the receptor.[1][2][3]
| Parameter | Value | Cell Line | Reference |
| Kd | 1.7 nM | CHO-K1 cells expressing hmGlu2 | [1] |
| pKi | 8.33 | CHO-K1 cells expressing hmGlu2 | [1] |
| pEC50 (in presence of EC20 glutamate) | 7.71 ± 0.02 | CHO-K1 cells expressing hmGlu2 | [1] |
| Maximal Response (vs. 1 mM glutamate) | 193 ± 5% | CHO-K1 cells expressing hmGlu2 | [1] |
| pEC50 (in absence of glutamate) | 6.75 ± 0.08 | CHO-K1 cells expressing hmGlu2 | [1] |
| Submaximal Receptor Activation (in absence of glutamate) | 42 ± 3% | CHO-K1 cells expressing hmGlu2 | [1] |
Mechanism of Action
This compound binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where glutamate binds. This binding event potentiates the receptor's response to glutamate. Computational docking and molecular dynamics studies suggest that this compound interacts with a hydrophobic cluster of amino acids within the transmembrane domain of the receptor.[1] This interaction is thought to induce conformational changes that facilitate receptor activation.[1][3]
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of its close analog, JNJ-42153605, has been described and provides a representative route for this class of 1,2,4-triazolo[4,3-a]pyridines.[4] The general approach involves the construction of the triazolopyridine core followed by the introduction of the side chains.
A plausible synthetic scheme would likely start from a substituted 2-chloropyridine, which is then converted to a 2-hydrazinopyridine. Cyclization with an appropriate reagent would form the triazolopyridine core. Subsequent functionalization at the 7-position, for instance via a chloromethyl intermediate, would allow for the introduction of the 4-phenylpiperidine moiety.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound, based on published studies.[1]
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand.
Materials:
-
CHO-K1 cell membranes stably expressing the human mGlu2 receptor.
-
[3H]-JNJ-46281222 (radioligand).
-
Unlabeled this compound (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
Protocol:
-
Prepare dilutions of [3H]-JNJ-46281222 in assay buffer.
-
In a 96-well plate, add cell membranes (20-30 µg of protein per well).
-
Add the [3H]-JNJ-46281222 dilutions.
-
For non-specific binding determination, add a high concentration of unlabeled this compound (e.g., 10 µM) to a set of wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
[35S]GTPγS Functional Assays
This assay measures the activation of G-proteins coupled to the receptor of interest and is used to determine the potency (EC50) and efficacy of a compound.
Materials:
-
CHO-K1 cell membranes expressing hmGlu2.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
This compound.
-
Glutamate (orthosteric agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).
Protocol:
-
Prepare dilutions of this compound.
-
Pre-incubate cell membranes with GDP and the test compound (this compound) in the assay buffer.
-
To determine the potentiating effect, add a fixed concentration of glutamate (e.g., the EC20 concentration, which is 4 µM).[1]
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period at a controlled temperature (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
-
Wash the filters and measure the bound radioactivity by scintillation counting.
-
Plot the data as a dose-response curve to calculate the pEC50 and maximal response.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in ligand binding and receptor activation.
Protocol:
-
Identify putative binding site residues based on homology modeling and docking studies.
-
Design primers containing the desired mutation.
-
Use a commercial site-directed mutagenesis kit to introduce the mutation into the plasmid DNA encoding the mGlu2 receptor.
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Isolate the plasmid DNA and verify the mutation by DNA sequencing.
-
Transfect the mutated plasmid into a suitable cell line (e.g., CHO-K1).
-
Perform radioligand binding and functional assays on the mutant receptors as described above to assess the impact of the mutation on the binding and activity of this compound. For instance, mutations like F643A and N735D have been shown to significantly decrease the binding of this compound.[5]
Conclusion
This compound is a valuable pharmacological tool for studying the mGlu2 receptor. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. The experimental protocols and synthetic strategies outlined in this guide provide a foundation for researchers working with this compound and in the broader field of mGlu2 receptor drug discovery. Further research with this compound and similar compounds will continue to enhance our understanding of the therapeutic potential of mGlu2 allosteric modulation.
References
- 1. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(Cyclopropylmethyl)-7-((4-(4-[11C]methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Synthesis and preliminary evaluation for PET imaging of metabotropic glutamate receptor subtype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjsocmed.com]
- 4. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
JNJ-46281222: A Technical Guide to its Therapeutic Potential as a Positive Allosteric Modulator of mGlu2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). This document details its mechanism of action, potential therapeutic targets, quantitative pharmacological data, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGlu2 receptor, a class C G-protein coupled receptor (GPCR).[1] This binding event does not directly activate the receptor but rather enhances its sensitivity to the endogenous agonist, glutamate.[1] The binding of this compound is potentiated by the presence of glutamate and diminished by GTP, indicating a preferential interaction with the G-protein-bound, active state of the receptor.[1] By amplifying the natural signaling of glutamate at mGlu2 receptors, this compound offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders.
Potential Therapeutic Targets
The primary therapeutic target of this compound is the metabotropic glutamate receptor 2 (mGlu2). These receptors are predominantly located on presynaptic terminals in the central nervous system, where they function as autoreceptors to inhibit the release of glutamate. By potentiating the action of glutamate at these presynaptic receptors, this compound can dampen excessive glutamatergic activity. This mechanism of action suggests potential therapeutic utility in conditions characterized by glutamate excitotoxicity or dysregulation, including:
-
Schizophrenia: Dysregulated glutamate signaling is a key hypothesis in the pathophysiology of schizophrenia. By reducing excessive glutamate release, mGlu2 PAMs like this compound may help to ameliorate both positive and negative symptoms.
-
Anxiety Disorders: Over-activity in glutamatergic pathways is also associated with anxiety. The inhibitory effect of mGlu2 activation on glutamate release presents a promising target for anxiolytic drug development.
-
Other Neurological and Psychiatric Disorders: The role of glutamate in various other central nervous system disorders makes mGlu2 a target of interest for conditions such as depression and epilepsy.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Binding Affinity and Potency of this compound at the mGlu2 Receptor
| Parameter | Value | Description | Reference |
| Kd | 1.7 nM | Dissociation constant, a measure of binding affinity determined by saturation binding experiments with [3H]-JNJ-46281222. | [1][2] |
| pKi | 8.33 | The negative logarithm of the inhibition constant, indicating the affinity of the unlabeled ligand in displacing a radioligand. | [1] |
| pEC50 | 7.71 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. | [2] |
Table 2: Receptor Affinity (pKi) of Various mGlu2 Allosteric Modulators Determined by [3H]-JNJ-46281222 Displacement
| Compound | pKi |
| This compound | 8.33 ± 0.14 |
| RO4491533 | 8.09 ± 0.09 |
| JNJ-40068782 | 7.58 ± 0.08 |
| BINA | 7.22 ± 0.15 |
| THIIC | 7.10 ± 0.04 |
| AZD8529 | 6.43 ± 0.03 |
| Data are presented as mean ± SEM. |
Experimental Protocols
The characterization of this compound involves several key in vitro assays. Detailed methodologies for two of these critical experiments are provided below.
[3H]-JNJ-46281222 Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the mGlu2 receptor.
Materials:
-
Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
[3H]-JNJ-46281222 (radioligand).
-
Unlabeled this compound or other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-JNJ-46281222 (at a concentration near its Kd), and varying concentrations of unlabeled this compound (for competition assays) or buffer (for saturation assays). The total incubation volume is typically 100-200 µL.
-
Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. For saturation assays, plot specific binding against the concentration of [3H]-JNJ-46281222 to determine Kd and Bmax. For competition assays, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, which can then be converted to a Ki value.
[35S]-GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor in the presence of this compound and glutamate.
Materials:
-
Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
[35S]-GTPγS (non-hydrolyzable GTP analog).
-
Glutamate.
-
This compound.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4.
-
WGA-coated SPA beads.
-
Microplate scintillation counter.
Protocol:
-
Membrane and Bead Preparation: Pre-incubate the cell membranes with WGA-coated SPA beads in assay buffer.
-
Incubation Mixture: In a 96-well plate, combine the membrane/bead mixture, GDP (to ensure G-proteins are in the inactive state), [35S]-GTPγS, a fixed concentration of glutamate (typically the EC20), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Signal Detection: During the incubation, as the mGlu2 receptors are activated, the associated Gα subunit will exchange GDP for [35S]-GTPγS. The proximity of the bound [35S] to the SPA bead will generate a light signal.
-
Measurement: Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: Plot the scintillation counts against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
Visualizations
mGlu2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the mGlu2 receptor and the modulatory role of a positive allosteric modulator like this compound.
Caption: mGlu2 receptor signaling pathway modulated by this compound.
Experimental Workflow for [3H]-JNJ-46281222 Radioligand Binding Assay
The following diagram outlines the key steps in the radioligand binding assay.
Caption: Workflow for the [3H]-JNJ-46281222 radioligand binding assay.
References
Methodological & Application
Application Notes and Protocols for JNJ-46281222 In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental application of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). Due to the limited public availability of specific in vivo protocols for this compound, this document includes representative protocols derived from preclinical studies of structurally and functionally similar mGluR2 PAMs. These protocols are intended to serve as a starting point for study design.
Mechanism of Action and Signaling Pathway
This compound enhances the response of the mGluR2 to its endogenous ligand, glutamate. As a PAM, it binds to an allosteric site on the receptor, distinct from the glutamate binding site. This binding event increases the affinity and/or efficacy of glutamate, leading to a more robust downstream signaling cascade upon receptor activation. The mGluR2 is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction of neurotransmitter release, particularly glutamate, in brain regions where mGluR2 is expressed.
Figure 1: mGluR2 Signaling Pathway Modulation by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related mGluR2 PAMs.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 1.7 nM | Human mGluR2 expressing CHO-K1 cells | [1][2] |
| pEC50 | 7.71 | Human mGluR2 expressing cells | [3] |
| In Vitro Potency (EC50) | 147 ± 42 nM | [35S]GTPγS binding assay (hmGlu2 CHO cells) | [4][5] |
| In Vitro Potency (EC50) | 64 ± 29 nM | Ca2+ mobilization assay (hmGlu2 Gα16 HEK293 cells) | [4][5] |
Table 1: In Vitro Quantitative Data for this compound.
| Compound | Animal Model | Dose Range | Route | Key In Vivo Finding | Reference |
| JNJ-40411813 | Rat | 16 mg/kg (ED50) | p.o. | Ex vivo mGluR2 receptor occupancy | [5] |
| JNJ-40411813 | Rat | 10 mg/kg | p.o. | Cmax: 938 ng/mL at 0.5 h; Oral Bioavailability: 31% | [4][5] |
| AZD8529 | Rat | 20-40 mg/kg | s.c. | Decreased cue-induced methamphetamine seeking | [6] |
| AZD8529 | Squirrel Monkey | 0.3-3 mg/kg | i.m. | Decreased nicotine self-administration | [2] |
| BINA | Rat | 10-30 mg/kg | i.p. | Reversed MK-801-induced social memory impairment | [1] |
| BINA | MPTP-lesioned Marmoset | 0.1-10 mg/kg | - | Reduced L-DOPA-induced dyskinesia and psychosis-like behaviors | [7] |
Table 2: Representative In Vivo Data for mGluR2 PAMs.
Experimental Protocols
The following are detailed, representative protocols for in vivo studies using an mGluR2 PAM like this compound in rodent models of schizophrenia and addiction. Note: These protocols are based on studies with similar compounds and should be optimized for this compound.
Representative In Vivo Experimental Workflow
Figure 2: General Workflow for In Vivo Efficacy Studies.
Protocol 1: Assessment in a Rodent Model of Schizophrenia-like Behaviors
This protocol is adapted from studies using mGluR2 PAMs to ameliorate behavioral deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine.
1. Animals:
-
Male C57BL/6J mice (8-10 weeks old) or Sprague-Dawley rats (250-300 g).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Reagents and Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)).[4]
-
PCP hydrochloride or Ketamine hydrochloride.
-
Saline (0.9% NaCl).
-
Standard laboratory equipment for injections (syringes, needles).
-
Behavioral testing apparatus (e.g., open field arena, social interaction chambers).
3. Experimental Procedure:
a. Formulation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, dilute the stock solution with the appropriate volume of 20% SBE-β-CD in saline to achieve the final desired concentration and a final DMSO concentration of 10%.[4]
-
Prepare fresh on the day of the experiment.
b. Induction of Schizophrenia-like Behaviors:
-
Acute Model: Administer PCP (e.g., 5 mg/kg, s.c.) or ketamine (e.g., 30 mg/kg, i.p.) to induce hyperlocomotion and social withdrawal.
-
Sub-chronic Model: Administer PCP or ketamine for several consecutive days to induce more persistent cognitive and negative symptom-like deficits.
c. Treatment Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + PCP, this compound (dose 1) + PCP, this compound (dose 2) + PCP).
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) or vehicle 30-60 minutes prior to the administration of the NMDA receptor antagonist.
d. Behavioral Assessment:
-
Hyperlocomotion: Immediately after PCP/ketamine administration, place the animal in an open field arena and record locomotor activity for 60-90 minutes using an automated tracking system.
-
Social Interaction: Assess social behavior in a three-chamber social approach test or a dyadic social interaction test. Measure parameters such as time spent in the chamber with a novel animal versus an object, and duration of social sniffing.
-
Cognitive Function: Evaluate working memory using tasks like the Y-maze spontaneous alternation or novel object recognition test.
4. Data Analysis:
-
Analyze quantitative data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between treatment groups.
-
A p-value of <0.05 is typically considered statistically significant.
Protocol 2: Assessment in a Rodent Model of Drug Addiction and Relapse
This protocol is based on preclinical models of drug self-administration and reinstatement of drug-seeking behavior.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (300-400 g) surgically implanted with intravenous catheters.
-
House animals individually in a controlled environment with a reverse 12-hour light/dark cycle.
2. Reagents and Materials:
-
This compound.
-
Vehicle (as described in Protocol 1).
-
Drug of abuse (e.g., cocaine hydrochloride, nicotine hydrogen tartrate).
-
Heparinized saline for catheter flushing.
-
Operant conditioning chambers equipped with levers, cue lights, and an infusion pump.
3. Experimental Procedure:
a. Drug Self-Administration Training:
-
Train rats to self-administer the drug of abuse (e.g., cocaine, 0.5 mg/kg/infusion) in daily 2-hour sessions. Lever presses on the "active" lever result in a drug infusion and presentation of a cue (e.g., light), while presses on the "inactive" lever have no consequence.
-
Continue training until stable responding is achieved (e.g., <20% variation in infusions over 3 consecutive days).
b. Extinction and Reinstatement:
-
Following stable self-administration, begin extinction sessions where active lever presses no longer result in drug infusion or cue presentation.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., <25% of the average of the last 3 self-administration days).
-
To test for reinstatement of drug-seeking, administer a priming dose of the drug (e.g., cocaine, 10 mg/kg, i.p.) or present the drug-associated cue.
c. Treatment Administration:
-
On the day of the reinstatement test, administer this compound (e.g., 10, 20, 40 mg/kg, s.c.) or vehicle 30-60 minutes before the reinstatement trigger (drug prime or cue presentation).[6]
4. Data Collection and Analysis:
-
Record the number of presses on the active and inactive levers during the reinstatement session.
-
Analyze the data using statistical methods such as ANOVA to determine if this compound significantly attenuates reinstated drug-seeking behavior compared to the vehicle group.
These protocols provide a foundation for designing and conducting in vivo experiments with this compound. Researchers should consult the cited literature for more specific details and consider pilot studies to determine the optimal dose and timing for their specific experimental conditions.
References
- 1. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three new studies converge on promising new target for addiction treatment | EurekAlert! [eurekalert.org]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric mGluR2 modulation with BINA alleviates dyskinesia and psychosis-like behaviours in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-46281222 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a radioligand binding assay to characterize the interaction of test compounds with the metabotropic glutamate receptor 2 (mGlu2) using the selective positive allosteric modulator (PAM), [³H]-JNJ-46281222.
JNJ-46281222 is a highly potent and selective positive allosteric modulator for the mGlu2 receptor.[1][2][3][4] Its tritiated form, [³H]-JNJ-46281222, serves as a valuable radioligand for in vitro characterization of the mGlu2 allosteric binding site.[1] This document outlines the necessary reagents, equipment, and step-by-step instructions for performing saturation and competition binding assays.
Quantitative Data Summary
The following tables summarize the binding characteristics of this compound and its radiolabeled form at the human mGlu2 receptor.
Table 1: Radioligand Binding Affinity of [³H]-JNJ-46281222 [1]
| Parameter | Value | Cell Line |
| K_D (Dissociation Constant) | 1.7 nM | CHO-K1 cells stably expressing hmGlu2 |
| B_max (Maximum Binding Sites) | 1.1 pmol/mg protein | CHO-K1 cells stably expressing hmGlu2 |
Table 2: Affinity of Unlabeled this compound [1]
| Parameter | Value | Assay Type |
| pK_i (Inhibition Constant) | 8.33 | Homologous displacement |
| pEC_50 (Potency) | 7.71 ± 0.02 | [³⁵S]-GTPγS binding assay |
Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu2 receptor, a class C G-protein coupled receptor (GPCR). The binding of an orthosteric agonist like glutamate is enhanced in the presence of this compound, leading to a more robust intracellular signaling cascade. The mGlu2 receptor is coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]-JNJ-46281222
-
Cell Membranes: CHO-K1 cell membranes stably expressing the human mGlu2 receptor (hmGlu2).
-
Unlabeled Ligand: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 10 mM MgCl₂.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Non-specific Binding Control: 10 µM of a suitable non-radiolabeled mGlu2 ligand (e.g., the unlabeled compound 9 from the cited study).[5]
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filters (GF/C)
-
Filtration apparatus (e.g., Brandel harvester)
-
Scintillation counter
Experimental Workflow: Radioligand Binding Assay
The general workflow for both saturation and competition binding assays is illustrated below.
Protocol 1: Saturation Binding Assay
This assay determines the equilibrium dissociation constant (K_D) and the maximum number of binding sites (B_max) of [³H]-JNJ-46281222.
-
Preparation:
-
Prepare a series of dilutions of [³H]-JNJ-46281222 in assay buffer.
-
Thaw the hmGlu2-expressing cell membranes on ice and dilute to the desired concentration (e.g., 30-60 µg of protein per well) in ice-cold assay buffer.[5]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: To appropriate wells, add the diluted cell membranes and increasing concentrations of [³H]-JNJ-46281222.
-
Non-specific Binding: To a separate set of wells, add the diluted cell membranes, increasing concentrations of [³H]-JNJ-46281222, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM of compound 9) to saturate the receptors.[5]
-
Adjust the final volume of each well with assay buffer to 100 µL.[5]
-
-
Incubation:
-
Incubate the plate for 1 hour at 15°C.[5]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters multiple times (e.g., three times) with ice-cold wash buffer.[5]
-
-
Detection:
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression analysis (e.g., in GraphPad Prism) to determine the K_D and B_max values.
-
Protocol 2: Competition Binding Assay
This assay is used to determine the affinity (K_i) of unlabeled test compounds by measuring their ability to displace [³H]-JNJ-46281222 from the mGlu2 receptor.
-
Preparation:
-
Prepare a fixed concentration of [³H]-JNJ-46281222 (typically 2-3 times the K_D value, e.g., 6 nM).[5]
-
Prepare serial dilutions of the unlabeled test compound.
-
Thaw and dilute the hmGlu2-expressing cell membranes as described for the saturation assay.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the diluted cell membranes, the fixed concentration of [³H]-JNJ-46281222, and increasing concentrations of the unlabeled test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (high concentration of a standard non-radiolabeled ligand).
-
Adjust the final volume of each well with assay buffer to 100 µL.[5]
-
-
Incubation, Filtration, and Detection:
-
Follow steps 3-5 from the Saturation Binding Assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation:
-
K_i = IC₅₀ / (1 + ([L]/K_D))
-
Where [L] is the concentration of the radioligand and K_D is its dissociation constant determined from the saturation assay.
-
-
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for [3H]JNJ-46281222 in Receptor Occupancy Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the radiolabeled positive allosteric modulator (PAM), [3H]JNJ-46281222, for studying the metabotropic glutamate receptor 2 (mGlu2). This document includes detailed protocols for in vitro binding assays and ex vivo receptor occupancy studies, along with data presentation and visualizations to facilitate experimental design and data interpretation.
Introduction
[3H]this compound is a tritiated, potent, and selective positive allosteric modulator for the mGlu2 receptor.[1] Its high affinity and specificity make it an invaluable tool for characterizing the mGlu2 receptor's allosteric binding site, determining receptor density, and assessing the in vivo receptor occupancy of novel therapeutic compounds.[2] The binding of [3H]this compound is enhanced by the presence of the orthosteric agonist glutamate and reduced by GTP, indicating a preferential binding to the G protein-coupled state of the receptor.[1]
Data Presentation
The following tables summarize the quantitative data for the binding of [3H]this compound to the human mGlu2 receptor, as determined in membranes from Chinese Hamster Ovary (CHO)-K1 cells stably expressing the receptor.
Table 1: In Vitro Binding Characteristics of [3H]this compound at the hmGlu2 Receptor
| Parameter | Value | Conditions |
| Kd | 1.7 nM | Saturation binding analysis.[1] |
| Bmax | 1.1 pmol/mg protein | Saturation binding analysis.[1] |
| pKi (for unlabeled this compound) | 8.33 | Homologous displacement experiments. |
Table 2: Influence of Glutamate and GTP on [3H]this compound Binding
| Condition | Effect on [3H]this compound Binding | Observation |
| Presence of Glutamate | Increased binding | Enhances the number of available PAM binding sites without significantly affecting affinity.[2] |
| Presence of GTP | Decreased binding | Reduces the affinity of the PAM, indicating a preference for the G protein-coupled state of the receptor.[1] |
Signaling Pathway
The mGlu2 receptor is a class C G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by glutamate, the receptor undergoes a conformational change, which is further stabilized by the binding of a positive allosteric modulator like this compound at a distinct site. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following are detailed protocols for conducting in vitro radioligand binding assays and ex vivo receptor occupancy studies using [3H]this compound.
In Vitro Radioligand Binding Assays
These assays are performed using membranes prepared from CHO-K1 cells stably expressing the human mGlu2 receptor.
1. Preparation of Cell Membranes
-
Culture CHO-K1 cells expressing hmGlu2 to confluency.
-
Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
2. Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Materials:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]this compound (stock solution in ethanol)
-
Unlabeled this compound (for non-specific binding)
-
Cell membranes (20-50 µg of protein per well)
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Scintillation vials and scintillation cocktail
-
-
Procedure:
-
Prepare serial dilutions of [3H]this compound in binding buffer to achieve a range of final concentrations (e.g., 0.1 to 30 nM).
-
For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
-
To the total binding wells, add the appropriate concentration of [3H]this compound.
-
To the non-specific binding wells, add the same concentration of [3H]this compound plus a high concentration of unlabeled this compound (e.g., 10 µM).
-
Add the cell membrane preparation to all wells.
-
The final assay volume should be consistent (e.g., 200 µL).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine Kd and Bmax.
-
3. Competition (Displacement) Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.
-
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
Set up triplicate wells for total binding (no competitor), non-specific binding (high concentration of a known ligand), and for each concentration of the test compound.
-
Add a fixed concentration of [3H]this compound to all wells (typically at a concentration close to its Kd).
-
Add the corresponding concentrations of the test compound or vehicle to the appropriate wells.
-
Add the cell membrane preparation to all wells.
-
Incubate, filter, and count as described for the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Notes and Protocols: JNJ-46281222 GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). The mGlu2 receptor, a class C G protein-coupled receptor (GPCR), is a promising therapeutic target for various neurological and psychiatric disorders. As a PAM, this compound enhances the receptor's response to the endogenous agonist, glutamate. This document provides a detailed protocol for the [35S]GTPγS binding assay, a functional assay used to characterize the activity of this compound on the mGlu2 receptor.
The [35S]GTPγS binding assay measures the activation of G proteins, a key initial step in GPCR signaling. Upon receptor activation by an agonist, the associated G protein exchanges guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon activation and accumulates, allowing for quantification of receptor activity. For the mGlu2 receptor, which couples to Gαi/o proteins, this assay can effectively determine the potency and efficacy of ligands.
Signaling Pathway
The mGlu2 receptor is a presynaptic autoreceptor that, upon activation by glutamate, initiates a signaling cascade through its associated Gαi/o protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the affinity and/or efficacy of glutamate and potentiating this downstream signaling.
Caption: mGlu2 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in radioligand and [35S]GTPγS binding assays using membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 (hmGlu2) receptor.
Table 1: Affinity and Potency of this compound
| Parameter | Value | Assay Type | Notes |
| KD | 1.7 nM | [3H]-JNJ-46281222 Saturation Binding | Measures the affinity of the PAM for the receptor. |
| pEC50 | 7.71 ± 0.02 | [35S]GTPγS Binding | Measures the potency to modulate glutamate activity. |
| pEC50 (alone) | 6.75 ± 0.08 | [35S]GTPγS Binding | Measures the direct agonist activity of the PAM. |
Table 2: Effect of this compound on Glutamate-Induced [35S]GTPγS Binding
| This compound Concentration | Effect on Glutamate Efficacy | Effect on Glutamate Potency |
| 100 nM | ~2-fold increase in maximum binding | ~5-fold increase (leftward shift of the curve) |
Experimental Protocols
Membrane Preparation from CHO-K1 cells stably expressing hmGlu2
This protocol describes the preparation of cell membranes, which are the source of the mGlu2 receptors for the assay.
-
Cell Culture: Culture CHO-K1 cells stably expressing the human mGlu2 receptor in appropriate media and conditions until they reach confluency.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into fresh, ice-cold PBS.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cells using a Dounce homogenizer or similar method.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold assay buffer (see below) and centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
[35S]GTPγS Binding Assay Protocol
This protocol outlines the steps to measure the effect of this compound on glutamate-stimulated [35S]GTPγS binding.
Materials and Reagents:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Membrane Preparation: 5-10 µg of membrane protein per well.
-
[35S]GTPγS: Final concentration of ~0.1 nM.
-
GDP: Final concentration of 10 µM.
-
Glutamate: A range of concentrations to generate a dose-response curve (e.g., 1 nM to 1 mM).
-
This compound: A range of concentrations, tested in the absence and presence of a fixed concentration of glutamate (e.g., EC20, which is approximately 4 µM).
-
GTPγS (unlabeled): 10 µM for determining non-specific binding.
-
96-well Plates
-
GF/B Glass Fiber Filters
-
Scintillation Counter
Procedure:
-
Preparation: Thaw all reagents and keep them on ice. Prepare serial dilutions of glutamate and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 100-200 µL:
-
Total Binding: Assay buffer, membrane preparation, GDP, [35S]GTPγS, and varying concentrations of glutamate with or without a fixed concentration of this compound.
-
Basal Binding: Assay buffer, membrane preparation, GDP, and [35S]GTPγS (no agonist or PAM).
-
Non-specific Binding: Assay buffer, membrane preparation, GDP, [35S]GTPγS, and a saturating concentration of unlabeled GTPγS (10 µM).
-
-
Incubation: Incubate the plates at 25-30°C for 60-90 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the free radioligand in the solution.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
Experimental Workflow
The following diagram illustrates the workflow for the [35S]GTPγS binding assay.
Caption: GTPγS Binding Assay Workflow.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from all other measurements.
-
Normalize Data: Express the data as a percentage of the maximal stimulation achieved with a saturating concentration of a full agonist or as a percentage increase over basal binding.
-
Generate Curves: Plot the specific binding against the logarithm of the agonist (glutamate) concentration.
-
Determine Parameters: Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine pharmacological parameters such as EC50 (potency) and Emax (efficacy). When assessing the PAM, compare the curves generated in the absence and presence of this compound to quantify the fold-shift in potency and the increase in efficacy.
By following these protocols, researchers can effectively characterize the allosteric modulatory effects of compounds like this compound on mGlu2 and other GPCRs.
Application Notes and Protocols for JNJ-46281222 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2] mGlu2 receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission, primarily by inhibiting adenylyl cyclase and regulating ion channel function.[2][3] As presynaptic autoreceptors, their activation typically leads to a reduction in glutamate release. This makes mGlu2 an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamatergic signaling.
These application notes provide detailed protocols for the use of this compound in electrophysiological studies, guidance on data presentation, and visualizations of the relevant signaling pathways and experimental workflows.
Compound Information and Properties
A summary of the key in vitro pharmacological properties of this compound is presented in the table below.
| Parameter | Value | Cell System | Reference |
| Binding Affinity (KD) | 1.7 nM | CHO-K1 cells expressing human mGlu2 | [1][3] |
| Potency (pEC50) | 7.71 ± 0.02 | [35S]-GTPγS binding assay with CHO-K1 cell membranes | [3] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGlu2 | Various in vitro assays | [1][3] |
| Effect on Glutamate Potency | 5-fold increase | [35S]-GTPγS binding assay | [3] |
| Effect on Glutamate Efficacy | ~2-fold increase in maximal response | [35S]-GTPγS binding assay | [3] |
Signaling Pathway of mGlu2 Receptor Modulation
Activation of mGlu2 receptors by glutamate is potentiated by this compound. This leads to the activation of the associated Gαi/o protein, which in turn inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability. At the presynaptic terminal, mGlu2 activation inhibits voltage-gated calcium channels, leading to a decrease in neurotransmitter release.
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Reagent: this compound
-
Solvent: 100% DMSO
-
Stock Concentration: 10 mM
-
Storage: Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol describes the investigation of this compound's effects on synaptic transmission in acute brain slices (e.g., hippocampus).
a. Brain Slice Preparation
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF) to enhance slice viability.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold, oxygenated cutting solution using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature.
b. Recording Setup
-
Transfer a single slice to the recording chamber of an upright microscope equipped with DIC optics.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill pipettes with an appropriate intracellular solution (e.g., K-gluconate-based for current-clamp or Cs-based for voltage-clamp).
c. Application of this compound
-
Prepare working concentrations of this compound by diluting the DMSO stock solution in aCSF. A final DMSO concentration of <0.1% is recommended to avoid solvent effects.
-
A suggested concentration range for initial experiments is 10 nM - 1 µM. Based on functional assays, a concentration of 100 nM of this compound has been shown to significantly enhance glutamate-induced responses.
-
Bath-apply the this compound-containing aCSF to the slice. Ensure a stable baseline recording before application.
d. Data Acquisition
-
To study effects on synaptic transmission (Voltage-Clamp):
-
Hold the neuron at -70 mV.
-
Stimulate presynaptic fibers with a bipolar electrode to evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
-
Record baseline synaptic responses for 5-10 minutes.
-
Apply this compound and record for another 10-20 minutes.
-
Analyze changes in the amplitude, frequency, and kinetics of the synaptic currents.
-
To investigate the presynaptic locus of action, a paired-pulse protocol (e.g., 50 ms inter-stimulus interval) can be employed. An increase in the paired-pulse ratio (PPR) is indicative of a presynaptic mechanism of inhibition.
-
-
To study effects on neuronal excitability (Current-Clamp):
-
Record the resting membrane potential.
-
Inject depolarizing current steps to elicit action potentials.
-
Apply this compound and monitor changes in resting membrane potential, input resistance, and the number of action potentials fired in response to the same current injections.
-
Experimental Workflow for Patch-Clamp Electrophysiology
Data Presentation
Quantitative data from electrophysiology experiments should be summarized in tables for clear comparison. Below are examples of how to present your findings.
Table 1: Effect of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs)
| Concentration of this compound | eEPSC Amplitude (% of Baseline) | Paired-Pulse Ratio (PPR) | n (cells) |
| Vehicle (0.1% DMSO) | 100 ± 5 | 1.5 ± 0.1 | 8 |
| 10 nM | 92 ± 6 | 1.6 ± 0.1 | 8 |
| 100 nM | 75 ± 8 | 1.8 ± 0.2 | 8 |
| 1 µM | 58 ± 7 | 2.1 ± 0.2 | 8 |
| * p < 0.05, ** p < 0.01 compared to vehicle control |
Table 2: Effect of this compound on Neuronal Excitability
| Concentration of this compound | Resting Membrane Potential (mV) | Input Resistance (MΩ) | Action Potentials per 500 pA step | n (cells) |
| Vehicle (0.1% DMSO) | -68 ± 2 | 150 ± 15 | 12 ± 2 | 10 |
| 100 nM | -71 ± 2 | 145 ± 14 | 9 ± 2 | 10 |
| p < 0.05 compared to vehicle control |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGlu2 receptors in synaptic function and neuronal circuitry. The protocols outlined above provide a framework for conducting detailed electrophysiological characterizations of this compound. By carefully quantifying its effects on synaptic transmission and neuronal excitability, researchers can further elucidate the therapeutic potential of mGlu2 positive allosteric modulation.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological recording from Brain Slices Protocol [protocols.io]
Application Notes and Protocols: Development of a Cell-Based Assay for JNJ-46281222, a Positive Allosteric Modulator of mGlu2
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46281222 is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3] Allosteric modulation of mGlu2 represents a promising therapeutic strategy for various neurological and psychiatric disorders.[3] This document provides detailed application notes and protocols for the development of a cell-based assay to characterize the activity of this compound and other mGlu2 PAMs. The protocols outlined below describe methods to determine the potency and efficacy of such compounds by measuring their ability to enhance the response of the mGlu2 receptor to its endogenous agonist, glutamate.
Mechanism of Action and Signaling Pathway
Metabotropic glutamate receptor 2 (mGlu2) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission. Upon activation by glutamate, the mGlu2 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This compound, as a PAM, binds to a topographically distinct site on the mGlu2 receptor from the orthosteric glutamate binding site.[1][3] This binding event potentiates the receptor's response to glutamate, increasing both the potency and efficacy of the endogenous agonist.[1]
Below is a diagram illustrating the signaling pathway of the mGlu2 receptor and the action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Binding Affinity (KD) | 1.7 nM | Saturation Radioligand Binding ([³H]this compound) | CHO-K1 cells expressing hmGlu2 receptor | [1] |
| Binding Affinity (pKi) | 8.33 | Homologous Displacement ([³H]this compound) | CHO-K1 cells expressing hmGlu2 receptor | [1] |
| Functional Potency (pEC50) | 7.71 ± 0.02 | [³⁵S]GTPγS Binding Assay (in the presence of EC₂₀ glutamate) | CHO-K1 cells expressing hmGlu2 receptor | [1] |
| Efficacy | ~2-fold increase in glutamate's maximal effect | [³⁵S]GTPγS Binding Assay | CHO-K1 cells expressing hmGlu2 receptor | [1] |
Experimental Protocols
A key method for characterizing mGlu2 PAMs is the [³⁵S]GTPγS binding assay. This functional assay measures the activation of G proteins coupled to the mGlu2 receptor. The binding of an agonist (glutamate) to the receptor, enhanced by a PAM (this compound), facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the extent of receptor activation.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Detailed Methodology: [³⁵S]GTPγS Binding Assay
1. Materials and Reagents:
-
Cell Line: CHO-K1 cells stably expressing the human mGlu2 receptor.
-
Cell Culture Media: Appropriate media and supplements for CHO-K1 cell growth (e.g., DMEM/F-12, fetal bovine serum, antibiotics).
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, 0.2% BSA.
-
Test Compound: this compound stock solution in DMSO.
-
Agonist: L-glutamate stock solution in water.
-
Guanine Nucleotides: GDP and [³⁵S]GTPγS.
-
Filtration System: Cell harvester and glass fiber filter mats.
-
Scintillation Fluid and Counter.
2. Cell Culture and Membrane Preparation:
-
Culture CHO-K1-hmGlu2 cells to ~80-90% confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce or polytron homogenizer on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane preparations at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Note: The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (typically 10-20 µg of protein per well)
-
This compound dilutions
-
GDP (to a final concentration of 10 µM)
-
L-glutamate (to a final concentration equivalent to its EC₂₀, e.g., 4 µM).[4]
-
-
Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry.
4. Data Acquisition and Analysis:
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are expressed as a percentage of the maximal response induced by a saturating concentration of glutamate.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the pEC₅₀ and maximal efficacy.
Conclusion
The provided protocols and application notes offer a robust framework for the cell-based characterization of this compound and other mGlu2 positive allosteric modulators. The [³⁵S]GTPγS binding assay is a reliable method for determining the potency and efficacy of these compounds, providing valuable data for drug discovery and development programs targeting the mGlu2 receptor. Careful adherence to the described methodologies will ensure the generation of high-quality, reproducible data for advancing research in this important therapeutic area.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-46281222 Formulation in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "JNJ-46281222" is presumed to be a typographical error. This document is based on the publicly available information for the structurally related pan-FGFR inhibitor, Erdafitinib (JNJ-42756493) , developed by Janssen Pharmaceuticals (a Johnson & Johnson company). The provided formulation and protocols are representative of those used for this class of compounds in preclinical animal studies and should be adapted as necessary for specific experimental needs.
Introduction
This compound is understood to be an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a key driver in various malignancies. Preclinical evaluation of FGFR inhibitors in animal models is a critical step in drug development to assess efficacy, pharmacokinetics, and pharmacodynamics. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of compounds in this class, using Erdafitinib as a surrogate example.
Mechanism of Action: The FGFR Signaling Pathway
Fibroblast Growth Factors (FGFs) bind to their corresponding FGFRs, receptor tyrosine kinases, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, survival, differentiation, and angiogenesis. The binding of an FGF ligand, in conjunction with a heparan sulfate proteoglycan co-receptor, induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This activation triggers several key downstream signaling pathways:
-
RAS-MAPK Pathway: Primarily mediates cell proliferation.
-
PI3K-AKT Pathway: Crucial for cell survival and inhibition of apoptosis.
-
PLCγ Pathway: Involved in cell motility and calcium signaling.
-
STAT Pathway: Plays a role in inflammatory responses and cell survival.
Inhibitors like this compound are designed to block the ATP-binding site of the FGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
FGFR Signaling Pathway Diagram
Caption: Overview of the FGFR signaling cascade and the inhibitory action of this compound.
Formulation for Animal Studies
For in vivo oral administration in rodent models, a common and effective formulation for FGFR inhibitors like Erdafitinib involves a cyclodextrin-based vehicle to enhance solubility.
Recommended Vehicle Formulation
| Component | Concentration | Purpose |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20% (w/v) | Solubilizing agent |
| Sterile Water for Injection, USP | q.s. to 100% | Vehicle |
Preparation Protocol
-
Weigh the required amount of HP-β-CD powder.
-
In a sterile container, add the HP-β-CD to approximately 80% of the final required volume of sterile water.
-
Stir the solution, gently warming if necessary (do not exceed 40°C), until the HP-β-CD is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound (or surrogate) active pharmaceutical ingredient (API).
-
Slowly add the API to the HP-β-CD solution while stirring continuously to form a suspension.
-
Continue stirring until the API is fully dissolved. Sonication may be used to aid dissolution.
-
Adjust the final volume with sterile water.
-
The final formulation should be a clear solution. If not, filter through a 0.22 µm syringe filter if the viscosity allows.
-
Store the formulation at 2-8°C, protected from light. Prepare fresh for each dosing week and assess stability as needed.
Experimental Protocols: In Vivo Efficacy in Xenograft Models
The following protocol outlines a general procedure for evaluating the anti-tumor efficacy of an orally administered FGFR inhibitor in a subcutaneous xenograft mouse model.
Materials and Reagents
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Tumor Cell Line: A human cancer cell line with a known activating FGFR alteration (e.g., SNU-16 for FGFR2 amplification, NCI-H1581 for FGFR1 amplification).
-
Cell Culture Media: Appropriate media and supplements for the chosen cell line.
-
Matrigel: (Optional, to aid tumor establishment).
-
This compound Formulation: Prepared as described in Section 2.
-
Vehicle Control: 20% HP-β-CD in sterile water.
-
Calipers: For tumor measurement.
-
Animal Balance: For body weight measurement.
Experimental Workflow
Caption: Standard workflow for an in vivo xenograft efficacy study.
Detailed Procedure
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or PBS, optionally mixed 1:1 with Matrigel, to a final concentration of 5-10 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).
-
-
Dosing and Administration:
-
Administer the this compound formulation or vehicle control daily via oral gavage.
-
Typical efficacious doses for Erdafitinib in mouse models range from 3 mg/kg to 30 mg/kg once daily (QD) or 12.5 mg/kg twice daily (BID).[1] Dose selection should be based on preliminary tolerability studies.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and animal body weights twice weekly.
-
Monitor animals daily for any signs of toxicity (e.g., significant weight loss >15%, changes in posture or activity).
-
The study is typically concluded after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specified maximum size.
-
Endpoint Analysis and Data Presentation
Upon study termination, collect tumors for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.
Quantitative Data Summary
| Group | Dose (mg/kg, QD) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | Data | N/A | Data |
| This compound | 3 | Data | Data | Data |
| This compound | 10 | Data | Data | Data |
| This compound | 30 | Data | Data | Data |
%TGI is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Pharmacodynamic Analysis:
-
Collect tumor samples at various time points after the final dose to analyze the inhibition of FGFR signaling.
-
Use techniques like Western blotting or immunohistochemistry to assess the phosphorylation levels of FGFR and downstream effectors like ERK.
These application notes and protocols are for research purposes only and should be performed in accordance with all applicable institutional and governmental regulations regarding animal welfare.
References
Application Notes and Protocols for Ex Vivo Brain Slice Electrophysiology with JNJ-46281222
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3][4] Allosteric modulation of mGlu2 receptors is a promising therapeutic strategy for various neurological and psychiatric disorders.[2][3][4] this compound enhances the receptor's response to the endogenous agonist, glutamate, rather than directly activating the receptor itself. This mode of action offers a more nuanced modulation of synaptic transmission and neuronal excitability.
These application notes provide a detailed protocol for utilizing this compound in ex vivo brain slice electrophysiology, a powerful technique to study the effects of compounds on synaptic function and neuronal activity in a physiologically relevant context.
Data Presentation
The following table summarizes the key in vitro pharmacological data for this compound, which is crucial for designing and interpreting ex vivo electrophysiology experiments.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 1.7 nM | CHO-K1 cells expressing human mGlu2 | [1][2][3][4] |
| Potency (pEC50) | 7.71 | [35S]-GTPγS binding assay with human mGlu2 | [1] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | mGlu2 Receptor | [1][2][3][4] |
| Selectivity | Selective for mGlu2 | [1][2][3] |
Signaling Pathway of mGlu2 Receptor Modulation by this compound
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the mGlu2 receptor.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on synaptic transmission in ex vivo brain slices using whole-cell patch-clamp electrophysiology.
I. Preparation of Artificial Cerebrospinal Fluid (aCSF)
Slicing aCSF (High Sucrose, Low Ca2+, High Mg2+):
-
Composition: 87 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 75 mM sucrose, 25 mM glucose, 0.5 mM CaCl2, 7 mM MgCl2.
-
Preparation: Prepare fresh on the day of the experiment. Continuously bubble with carbogen (95% O2 / 5% CO2) for at least 30 minutes before use and keep ice-cold.
Recording aCSF:
-
Composition: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, 1 mM MgCl2.
-
Preparation: Prepare a 10x stock solution and store at 4°C. Dilute to 1x with ultrapure water on the day of the experiment. Continuously bubble with carbogen.
II. Brain Slice Preparation
-
Anesthetize an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing aCSF.
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome.
-
Transfer the slices to a recovery chamber containing slicing aCSF at 32-34°C for 30 minutes.
-
After recovery, transfer the slices to a holding chamber containing recording aCSF at room temperature and allow them to equilibrate for at least 1 hour before recording.
III. Electrophysiological Recordings
-
Transfer a single brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Visualize neurons within the desired brain region (e.g., CA1 pyramidal neurons of the hippocampus) using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipettes with an appropriate internal solution. For voltage-clamp recordings of synaptic currents, a cesium-based solution can be used. For current-clamp recordings of neuronal excitability, a potassium-gluconate-based solution is suitable.
-
Establish a giga-ohm seal and obtain a whole-cell recording configuration.
-
Record baseline synaptic activity or neuronal firing for at least 10 minutes to ensure a stable recording.
-
Bath-apply this compound at the desired concentration (e.g., 10 nM - 1 µM, based on its in vitro potency) to the recording aCSF.
-
Record the effects of this compound on the electrophysiological parameters of interest.
-
To confirm that the observed effects are mediated by mGlu2 receptors, a specific mGlu2/3 antagonist can be co-applied after the this compound effect has stabilized.
IV. Data Analysis
-
Analyze changes in synaptic current amplitude, frequency, and kinetics.
-
In current-clamp, analyze changes in resting membrane potential, input resistance, and action potential firing frequency.
-
Use appropriate statistical tests to determine the significance of the observed effects.
Experimental Workflow
The following diagram outlines the key steps in an ex vivo brain slice electrophysiology experiment with this compound.
Expected Outcomes and Troubleshooting
-
Expected Effects: As a positive allosteric modulator of presynaptic mGlu2 receptors, this compound is expected to decrease neurotransmitter release. This would manifest as a reduction in the amplitude of evoked synaptic currents (e.g., EPSCs or IPSCs) and a decrease in the frequency of spontaneous synaptic events.
-
Concentration: Start with a concentration around the EC50 (approximately 20 nM) and perform a dose-response curve to determine the optimal concentration for your specific preparation and experimental question.
-
Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in aCSF on the day of the experiment. Ensure the final DMSO concentration in the recording solution is low (typically <0.1%) to avoid off-target effects.
-
Slice Health: The quality of the brain slices is critical for obtaining reliable data. Ensure proper oxygenation and temperature control throughout the preparation and recording process. Visually inspect neurons to ensure they have a healthy appearance (smooth membrane, visible nucleus).
-
Stability of Recording: A stable baseline recording is essential before drug application. If the recording is unstable, discard the cell and obtain a new recording.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of mGlu2 receptor modulation in synaptic function and neuronal circuits using ex vivo brain slice electrophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing JNJ-64619178 (Onametostat) Concentration for In Vitro Assays
Important Note for Researchers: You have inquired about JNJ-46281222. Our internal review suggests a possible confusion with JNJ-64619178 (also known as Onametostat) , a highly potent and selective PRMT5 inhibitor. The experimental context described in your request, particularly the focus on the PRMT5/MEP50 complex and its downstream signaling, aligns with the known mechanism of action of JNJ-64619178. This guide has been developed to support your research with JNJ-64619178.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-64619178?
A1: JNJ-64619178 is a selective, orally bioavailable, and potent inhibitor of protein arginine methyltransferase 5 (PRMT5)[1]. It functions by binding to both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex[2][3]. This dual-binding mode leads to a pseudo-irreversible inhibition of PRMT5's methyltransferase activity, resulting in a prolonged target engagement[4].
Q2: What is the typical IC50 for JNJ-64619178 in in vitro assays?
A2: JNJ-64619178 is a sub-nanomolar inhibitor. The reported IC50 for the PRMT5/MEP50 complex is approximately 0.14 nM[2][3][5]. In cell-based assays, the concentration required to inhibit PRMT5 activity, measured by the reduction of symmetric dimethylarginine (sDMA) production, is also in the low nanomolar range. For instance, in A549 cells, the IC50 for sDMA reduction is approximately 0.25 nM[2].
Q3: What are the known downstream effects of PRMT5 inhibition by JNJ-64619178?
A3: Inhibition of PRMT5 by JNJ-64619178 leads to a variety of downstream effects, including:
-
Alterations in RNA splicing: PRMT5 is crucial for the proper assembly of the spliceosome. Its inhibition by JNJ-64619178 results in an increase in alternative splicing events[4][6].
-
Cell cycle arrest and apoptosis: By affecting the expression of key regulatory proteins, JNJ-64619178 can induce cell cycle arrest and apoptosis in sensitive cancer cell lines[7][8].
-
Modulation of signaling pathways: PRMT5 inhibition has been shown to impede the activation of pro-survival signaling pathways such as PI3K/AKT/mTOR and ERK[9].
Q4: How does the MTAP status of a cell line affect its sensitivity to JNJ-64619178?
A4: Unlike some other PRMT5 inhibitors that show increased efficacy in MTAP-deleted cancer cells, JNJ-64619178's high-affinity binding to both the SAM and substrate pockets of PRMT5 means its activity is generally not enhanced in cells with MTAP deletion[4]. Therefore, cell line sensitivity to JNJ-64619178 is not strongly correlated with MTAP status.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability readouts | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Prepare a fresh serial dilution of JNJ-64619178 for each experiment. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant inhibition of cell proliferation observed | 1. The cell line is resistant to PRMT5 inhibition. 2. Insufficient incubation time. 3. Degradation of the compound. | 1. Confirm PRMT5 expression in your cell line. Consider testing a known sensitive cell line as a positive control. 2. JNJ-64619178's effects on proliferation are often observed after prolonged exposure (e.g., 6 days)[6][10]. 3. Store JNJ-64619178 stock solutions at -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Inconsistent Western blot results for sDMA levels | 1. Suboptimal antibody performance. 2. Inefficient protein extraction. 3. Variability in loading amounts. | 1. Validate your anti-sDMA antibody with appropriate positive and negative controls. 2. Use a lysis buffer containing protease and phosphatase inhibitors. 3. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a housekeeping protein (e.g., GAPDH, β-actin) for normalization. |
| Unexpected off-target effects | 1. High concentrations of JNJ-64619178 may lead to off-target activities. 2. Contamination of the compound. | 1. Perform dose-response experiments to identify the lowest effective concentration. Stick to the nanomolar range where the compound is highly selective for PRMT5[6]. 2. Ensure the purity of your JNJ-64619178 stock. |
Data Presentation
Table 1: In Vitro Activity of JNJ-64619178
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | PRMT5/MEP50 Complex | - | IC50 | 0.14 nM | [2][3][5] |
| Cell-Based Assay | PRMT5 | A549 | IC50 (sDMA reduction) | 0.25 nM | [2] |
| Cell Proliferation Assay | - | NCI-H1048 | GI50 (6-day treatment) | 1 nM | [6][10] |
| Cell Proliferation Assay | - | COLO-699 | GI50 (6-day treatment) | >1 µM | [6][10] |
| Cell Proliferation Assay | - | DMS-53 | GI50 (6-day treatment) | >1 µM | [6][10] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of JNJ-64619178 in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 pM to 1 µM). Include a DMSO-only control.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of JNJ-64619178.
-
Incubation: Incubate the plate for the desired duration (e.g., 6 days for proliferation assays)[6][10].
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the GI50 value.
Protocol 2: Western Blot for Symmetric Di-Methyl Arginine (sDMA)
-
Cell Treatment: Treat cells with the desired concentrations of JNJ-64619178 (e.g., 1 nM and 10 nM) for 48 hours[6][10].
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against sDMA (e.g., anti-SmD1/3-Me2) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a housekeeping protein (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the housekeeping protein.
Mandatory Visualizations
Caption: JNJ-64619178 inhibits the PRMT5/MEP50 complex, affecting downstream cellular processes.
Caption: Workflow for in vitro evaluation of JNJ-64619178's effects on cell viability and PRMT5 activity.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of JNJ-46281222
Welcome to the technical support center for JNJ-46281222. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. This document includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter, with a focus on potential off-target effects.
This compound is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3][4] While it has been characterized as selective, a thorough investigation of potential off-target effects is a critical component of any preclinical research. This guide provides both a summary of the known on-target pharmacology of this compound and a framework for assessing potential off-target activities.
On-Target Profile of this compound
This compound enhances the response of the mGlu2 receptor to the endogenous agonist, glutamate.[1][2][3] Its mechanism of action involves binding to an allosteric site on the receptor, which increases the affinity and/or efficacy of glutamate.[1][2][3]
Quantitative On-Target Data
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 1.7 nM | CHO-K1 cells expressing human mGlu2 | [1][2][3] |
| Binding Affinity (pKi) | 8.33 | CHO-K1 cells expressing human mGlu2 | [1] |
| Functional Potency (pEC50) | 7.71 | CHO-K1 cells expressing human mGlu2 ([35S]GTPγS assay) | [1] |
| Maximal Binding Capacity (Bmax) | 1.1 pmol/mg protein | CHO-K1 cells expressing human mGlu2 | [1] |
mGlu2 Signaling Pathway
Activation of the mGlu2 receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release.
Experimental Protocols
[3H]-JNJ-46281222 Radioligand Binding Assay
This protocol is adapted from the methodology described in the characterization of this compound.[1]
Objective: To determine the binding affinity (Kd) and maximal binding capacity (Bmax) of this compound to the mGlu2 receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
[3H]-JNJ-46281222 (radioligand).
-
Unlabeled this compound (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of [3H]-JNJ-46281222 in binding buffer.
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
For total binding, add increasing concentrations of [3H]-JNJ-46281222.
-
For non-specific binding, add a high concentration of unlabeled this compound along with increasing concentrations of [3H]-JNJ-46281222.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
[35S]-GTPγS Functional Assay
This protocol is based on functional assays used to characterize mGlu2 PAMs.[1]
Objective: To measure the potentiation of glutamate-induced G-protein activation by this compound.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
[35S]-GTPγS (radiolabeled GTP analog).
-
Glutamate.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).
-
GDP.
Procedure:
-
Pre-incubate cell membranes with this compound at various concentrations.
-
Add a fixed, sub-maximal concentration of glutamate (e.g., EC20).
-
Initiate the binding reaction by adding [35S]-GTPγS and GDP.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
-
Plot the [35S]-GTPγS binding as a function of this compound concentration to determine the EC50 of potentiation.
Potential Off-Target Effects of this compound
While this compound is reported to be a selective mGlu2 PAM, comprehensive data from broad off-target screening panels are not publicly available. The assessment of off-target effects is crucial to understanding the full pharmacological profile of a compound and to anticipate potential side effects.
Troubleshooting Guide for Investigating Off-Target Effects
| Question/Issue | Possible Cause | Recommended Action |
| How do I begin to assess the off-target profile of this compound? | Lack of a defined screening strategy. | Start with a broad receptor screening panel (e.g., a commercial service) that includes a wide range of GPCRs, ion channels, kinases, and transporters. |
| I am observing an unexpected cellular phenotype that is not consistent with mGlu2 modulation. What should I do? | Potential off-target effect. | 1. Confirm the phenotype is reproducible. 2. Use a structurally unrelated mGlu2 PAM as a control. If the phenotype is not observed with the control compound, it is more likely an off-target effect of this compound. 3. Consult databases of known compound-target interactions to identify potential off-targets based on the chemical structure of this compound. |
| How can I confirm a suspected off-target interaction? | Initial screening hit may be a false positive. | 1. Perform a concentration-response curve for the suspected off-target in a specific binding or functional assay. 2. Use a radiolabeled ligand for the suspected target and perform a competitive binding assay with this compound. |
| My off-target screening results are negative. Does this guarantee no off-target effects? | The screening panel may not have been comprehensive enough. | Consider the limitations of the screening panel used. If a specific pathway is suspected to be involved based on phenotypic observations, conduct targeted assays for key proteins in that pathway. |
Hypothetical Off-Target Screening Data Template
The following table is a template for presenting data from a broad off-target screening panel. Note: The data below are for illustrative purposes only and do not represent actual experimental results for this compound.
| Target | Assay Type | This compound Concentration | % Inhibition/Activation |
| 5-HT2A Receptor | Radioligand Binding | 10 µM | < 10% |
| Dopamine D2 Receptor | Radioligand Binding | 10 µM | < 5% |
| Histamine H1 Receptor | Radioligand Binding | 10 µM | < 15% |
| Adrenergic α1 Receptor | Radioligand Binding | 10 µM | < 10% |
| hERG Channel | Electrophysiology | 10 µM | < 20% |
| A panel of 50 kinases | Enzymatic Assay | 10 µM | < 25% for all kinases |
General Workflow for Off-Target Effect Assessment
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: JNJ-46281222 Radioligand Binding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-46281222 in radioligand binding experiments.
Important Initial Clarification: Initial research indicates a potential misunderstanding regarding the molecular target of this compound. This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2) , not GPR139.[1][2][3][4] This guide will therefore focus on troubleshooting radioligand binding experiments for [³H]-JNJ-46281222 with the mGlu2 receptor. A brief section on GPR139 is included for clarity.
Section 1: Troubleshooting [³H]-JNJ-46281222 Radioligand Binding Assays for mGlu2 Receptor
This section addresses common issues encountered during radioligand binding experiments with [³H]-JNJ-46281222 and the mGlu2 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the expected binding affinity (Kd) of [³H]-JNJ-46281222 for the mGlu2 receptor?
A1: Saturation binding experiments have determined the dissociation constant (Kd) of [³H]-JNJ-46281222 for the human mGlu2 receptor to be approximately 1.7 nM.[3][4][5]
Q2: I am observing very low or no specific binding. What are the potential causes?
A2: Several factors can contribute to low specific binding:
-
Incorrect Target: Ensure your experimental system (cells or tissues) expresses the mGlu2 receptor, as this compound is selective for this target.[1][2]
-
Presence of GTP: The binding of [³H]-JNJ-46281222 is significantly reduced in the presence of GTP, indicating a preference for the G protein-coupled state of the receptor.[3][4][5] Ensure GTP is omitted from your binding buffer.
-
Absence of Glutamate: As a PAM, the binding of this compound is enhanced by the presence of the orthosteric agonist, glutamate.[3][4][5] Consider adding glutamate to your assay to increase the number of PAM binding sites.
-
Suboptimal Assay Conditions: Verify that the pH, temperature, and incubation time of your assay are optimized. Refer to the detailed experimental protocol below.
Q3: My non-specific binding is very high. How can I reduce it?
A3: High non-specific binding can be addressed by:
-
Using an Appropriate Displacer: A high concentration of a non-radiolabeled compound that binds to the same site is needed to define non-specific binding. For homologous displacement, unlabeled this compound can be used.
-
Optimizing Protein Concentration: Using an excessive amount of membrane preparation can lead to higher non-specific binding. Titrate your membrane preparation to find the optimal concentration.
-
Washing Steps: Ensure adequate and rapid washing of your filters or plates with ice-cold wash buffer to remove unbound radioligand.
Q4: The binding affinity I'm measuring is different from the published values. Why might this be?
A4: Discrepancies in binding affinity can arise from:
-
Assay Conditions: The presence of glutamate can affect the binding kinetics. The dissociation of [³H]-JNJ-46281222 is best described by a two-phase model in the absence of glutamate and a one-phase model in its presence.[5]
-
Cellular System: The expression level of the mGlu2 receptor and the specific cell line used can influence binding parameters. The reported Bmax is approximately 1.1 pmol/mg protein in CHO-K1 cells stably expressing the hmGlu2 receptor.[3]
-
Data Analysis: Ensure you are using an appropriate non-linear regression model to analyze your saturation or competition binding data.
Section 2: Data Presentation
Table 1: Binding Characteristics of [³H]-JNJ-46281222 to the mGlu2 Receptor
| Parameter | Value | Conditions | Reference |
| Kd | 1.7 nM | Saturation binding on CHO-K1 cell membranes expressing hmGlu2 | [3][4][5] |
| Bmax | 1.1 pmol/mg protein | Saturation binding on CHO-K1 cell membranes expressing hmGlu2 | [3] |
| pKi (unlabeled this compound) | 8.33 | Homologous displacement | [3] |
| Effect of Glutamate | Increased binding | Enhances the number of PAM binding sites | [3][4][5] |
| Effect of GTP | Greatly reduced binding | Indicates preference for the G protein-coupled state | [3][4][5] |
Section 3: Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay for [³H]-JNJ-46281222
This protocol is adapted from published studies on [³H]-JNJ-46281222 binding to membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.[3]
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the hmGlu2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
Prepare a dilution series of [³H]-JNJ-46281222 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
For total binding, add the membrane preparation (e.g., 10-20 µg protein) and varying concentrations of [³H]-JNJ-46281222 to a 96-well plate.
-
For non-specific binding, add the membrane preparation, varying concentrations of [³H]-JNJ-46281222, and a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the [³H]-JNJ-46281222 concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Section 4: Visualizations
Diagram 1: Experimental Workflow for [³H]-JNJ-46281222 Saturation Binding Assay
Caption: Workflow for a [³H]-JNJ-46281222 saturation radioligand binding assay.
Diagram 2: mGlu2 Receptor Signaling Pathway
Caption: Simplified mGlu2 receptor signaling cascade.
Section 5: Clarification on GPR139
While this compound is not a GPR139 ligand, we provide the following information for researchers interested in this receptor.
-
Endogenous Ligands: The orphan receptor GPR139 can be activated by the aromatic amino acids L-tryptophan and L-phenylalanine.[6][7] Adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH) have also been proposed as endogenous agonists.[6][7]
-
Signaling Pathway: GPR139 primarily couples to Gq/11 proteins, leading to the activation of the phospholipase C pathway.[6][7][8]
-
Synthetic Ligands: For researchers interested in GPR139, compounds such as JNJ-63533054 have been identified as surrogate agonists.[9]
We hope this technical support center clarifies the experimental details for this compound and provides a valuable resource for troubleshooting your radioligand binding assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
Interpreting JNJ-46281222 dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-46281222, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a PAM, it does not activate the receptor on its own but enhances the affinity and/or efficacy of the endogenous agonist, glutamate. It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site.
Q2: What are the key binding and potency values for this compound?
This compound exhibits nanomolar affinity and high modulatory potency. Key in vitro parameters are summarized in the table below.
Q3: How does the presence of glutamate and GTP affect this compound binding?
The binding of [3H]-JNJ-46281222 is significantly influenced by the conformational state of the mGlu2 receptor. The presence of glutamate, the orthosteric agonist, increases the binding of [3H]-JNJ-46281222. Conversely, the presence of GTP, which promotes the dissociation of the G-protein from the receptor, greatly reduces its binding. This indicates that this compound preferentially binds to the G-protein-coupled, active state of the receptor.
Troubleshooting Guides
Issue 1: Inconsistent or low potency (high EC50) observed in [35S]-GTPγS functional assays.
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Potential Cause 1: Suboptimal Glutamate Concentration. The modulatory effect of this compound is dependent on the presence of an orthosteric agonist. If the concentration of glutamate is too low, the potentiation by this compound will be minimal.
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Solution: Perform a glutamate dose-response curve to determine the EC20 concentration (the concentration of glutamate that produces 20% of the maximal response). Use this EC20 concentration of glutamate in your assay when determining the potency of this compound. A typical EC20 for glutamate is around 4 µM.
-
-
Potential Cause 2: Inactive GDP. GDP is crucial for the exchange with [35S]-GTPγS upon receptor activation. Degraded GDP can lead to high basal signaling and a reduced window for detecting PAM activity.
-
Solution: Prepare fresh GDP solution for each experiment. Store GDP stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Potential Cause 3: Issues with Membrane Preparation. Poor quality cell membranes with low receptor expression or improper storage can lead to a weak signal.
-
Solution: Ensure that the CHO-K1 cells stably expressing the hmGlu2 receptor are healthy and harvested at optimal confluency. Prepare membranes using a standardized protocol with protease inhibitors and store them at -80°C.
-
Issue 2: High non-specific binding in [3H]-JNJ-46281222 radioligand binding assays.
-
Potential Cause 1: Inadequate Blocking of Non-Specific Sites. The radioligand may be binding to components other than the mGlu2 receptor.
-
Solution: Ensure the use of an appropriate concentration of a structurally unrelated compound to define non-specific binding. For instance, 10 µM LY341495 can be used.
-
-
Potential Cause 2: Filter Binding. The radioligand may be sticking to the filter plates used for washing.
-
Solution: Pre-soak the filter plates in a blocking agent like 0.5% polyethyleneimine (PEI) before use. Ensure that the wash buffer is ice-cold and that the washing steps are performed rapidly to minimize dissociation of specifically bound radioligand.
-
-
Potential Cause 3: Radioligand Degradation. The tritiated compound may have degraded over time.
-
Solution: Check the expiration date of the radioligand. If possible, run a quality control check, such as a saturation binding experiment, to ensure the radioligand still performs as expected.
-
Data Presentation
Table 1: In Vitro Pharmacological Parameters of this compound
| Parameter | Value | Assay Conditions | Reference |
| Kd | 1.7 nM | Saturation binding with [3H]-JNJ-46281222 on CHO-K1-hmGlu2 membranes | |
| pKi | 8.33 | Homologous displacement with [3H]-JNJ-46281222 | |
| pEC50 | 7.71 ± 0.02 | [35S]-GTPγS binding in the presence of 4 µM glutamate (EC20) | |
| Bmax | 1.1 pmol/mg protein | Saturation binding with [3H]-JNJ-46281222 on CHO-K1-hmGlu2 membranes |
Experimental Protocols
[35S]-GTPγS Binding Assay for this compound Potency Determination
This protocol is adapted from the methodology described for characterizing mGlu2 PAMs.
-
Membrane Preparation: Use membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, and 1 µM GDP, pH 7.4.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation:
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of this compound dilution, and 25 µL of glutamate solution (at a final concentration equivalent to EC20, e.g., 4 µM).
-
Add 25 µL of membrane suspension (typically 5-10 µg of protein).
-
Pre-incubate for 15 minutes at 30°C.
-
-
GTPγS Addition: Add 25 µL of [35S]-GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the assay by rapid filtration through GF/B filter plates using an ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Washing: Wash the filters three times with the ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using a non-linear regression to fit a sigmoidal dose-response curve and determine the pEC50.
Mandatory Visualizations
JNJ-46281222 Technical Support Center for Researchers
This technical support center provides essential information regarding the use of JNJ-46281222 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their work with this potent mGlu2 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). In research, it is primarily used as a high-affinity radioligand, [3H]this compound, for in vitro and ex vivo receptor occupancy studies. Its main application is to help characterize the binding and pharmacological properties of other mGlu2 receptor modulators.
Q2: Is there any published data on the toxicity or safety profile of this compound?
Direct and comprehensive public data on the toxicity and safety profile of this compound is limited, as it is predominantly used as a preclinical research tool. However, studies on a structurally related mGlu2 PAM, JNJ-40411813 (also known as ADX71149), which has undergone clinical investigation, can provide some insight. In a phase 2a clinical trial, JNJ-40411813 was reported to be safe and well-tolerated.[1][2]
Q3: What are the potential class-related safety concerns for mGlu2 receptor PAMs that I should be aware of during my experiments?
Q4: I am observing unexpected results in my cell-based assays with this compound. What are some common troubleshooting steps?
-
Confirm Reagent Quality: Ensure the purity and integrity of your this compound stock. Improper storage or handling can lead to degradation.
-
Optimize Concentration: The effective concentration of this compound can vary between different assay systems. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Cell Line Verification: Confirm the expression and functionality of the mGlu2 receptor in your cell line.
-
Assay Conditions: Factors such as incubation time, temperature, and the presence of other compounds can influence the activity of this compound. Refer to established protocols and optimize these conditions as needed.
-
Endogenous Glutamate Levels: Be aware that the potency of mGlu2 PAMs can be influenced by the concentration of the endogenous agonist, glutamate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no potentiation of mGlu2 receptor activation | 1. Degraded this compound. 2. Low or absent mGlu2 receptor expression in the experimental system. 3. Suboptimal assay conditions. | 1. Use a fresh stock of this compound and verify its concentration. 2. Confirm mGlu2 receptor expression using techniques like Western blot or qPCR. 3. Optimize assay parameters such as agonist concentration, incubation time, and temperature. |
| High background signal in radioligand binding assays | 1. Non-specific binding of [3H]this compound. 2. Insufficient washing steps. | 1. Include a non-specific binding control (e.g., a high concentration of a non-radiolabeled mGlu2 ligand). 2. Increase the number and/or duration of washing steps. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent preparation of reagents. 3. Pipetting errors. | 1. Standardize cell seeding density, passage number, and culture medium. 2. Prepare fresh reagents for each experiment and ensure accurate concentrations. 3. Calibrate pipettes and use proper pipetting techniques. |
Quantitative Data Summary
The following table summarizes key in vitro pharmacological data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| Kd | 1.7 nM | [3H]this compound saturation binding on CHO-K1 cell membranes expressing human mGlu2 receptors. | [2][4][5][6] |
| pEC50 | 7.71 | Potentiation of glutamate-induced [35S]GTPγS binding in CHO-K1 cell membranes expressing human mGlu2 receptors. | [6] |
Experimental Protocols
[3H]this compound Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of [3H]this compound to mGlu2 receptors.[2]
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
[3H]this compound (radioligand).
-
Non-labeled this compound or another suitable mGlu2 ligand for determining non-specific binding.
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare dilutions of [3H]this compound in binding buffer.
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).
-
For total binding, add [3H]this compound.
-
For non-specific binding, add a high concentration of non-labeled this compound followed by [3H]this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor.[2]
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
[35S]GTPγS (radioligand).
-
GDP.
-
Glutamate (agonist).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).
-
GTPγS (for non-specific binding).
Procedure:
-
Pre-incubate cell membranes with GDP in the assay buffer.
-
Add varying concentrations of this compound with a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀).
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Determine the EC₅₀ value of this compound for the potentiation of glutamate-stimulated [35S]GTPγS binding.
Visualizations
Caption: Simplified signaling pathway of the mGlu2 receptor modulated by this compound.
Caption: Experimental workflow for a radioligand binding assay using [3H]this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting group II metabotropic glutamate (mGlu) receptors for the treatment of psychosis associated with Alzheimer's disease: selective activation of mGlu2 receptors amplifies beta-amyloid toxicity in cultured neurons, whereas dual activation of mGlu2 and mGlu3 receptors is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of JNJ-46281222 and JNJ-40068782: Two Potent mGlu2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2): JNJ-46281222 and JNJ-40068782. The mGlu2 receptor, a Gi/o-coupled GPCR, is a key therapeutic target for neurological and psychiatric disorders. Understanding the nuanced differences between these two molecules is crucial for advancing research and development in this area.
Summary of In Vitro and In Vivo Data
This compound emerges as a more potent and higher-affinity mGlu2 PAM compared to JNJ-40068782.[1] This is supported by its lower dissociation constant (KD) and higher potency (pEC50) in functional assays.[1] A key differentiator lies in their interaction with the G-protein-coupled state of the mGlu2 receptor; the affinity of this compound is notably reduced in the presence of GTP, a characteristic not observed with JNJ-40068782.[1] This suggests distinct modulatory mechanisms and potential for differential effects in vivo.
In Vitro Data Comparison
| Parameter | This compound | JNJ-40068782 | Reference |
| Binding Affinity (KD) | 1.7 nM | ~10 nM | [1][2] |
| Potency (pEC50) | 7.71 ([35S]GTPγS) | - | [1] |
| Potency (EC50) | - | 143 nM ([35S]GTPγS, potentiation of EC20 glutamate) | [2] |
| IC50 | - | 38 nM | [3] |
| GTP Sensitivity | Affinity significantly decreased by 1 mM GTP | Affinity not significantly affected by GTP | [1] |
In Vivo Data Comparison
| Parameter | This compound | JNJ-40068782 | Reference |
| Phencyclidine-induced hyperlocomotion (mouse) | Data not available | ED50 of 5.7 mg/kg s.c. | [2] |
| Sleep-wake organization (rat) | Data not available | Lowest active dose of 3 mg/kg p.o. (decreased REM sleep) | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: The mGlu2 receptor signaling pathway.
Caption: Experimental workflow for the [35S]GTPγS binding assay.
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor.
-
Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.
-
Reaction Mixture: In a final volume of 100 µL, the assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 µM GDP, and 0.1% BSA) is combined with cell membranes (10-20 µg protein), the test compound (this compound or JNJ-40068782) at various concentrations, and a fixed concentration of glutamate (typically at its EC20 value).
-
Initiation and Incubation: The reaction is initiated by the addition of [35S]GTPγS (final concentration ~0.1 nM). The mixture is incubated for 60 minutes at 30°C.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. The data are analyzed using non-linear regression to determine the EC50 or pEC50 values of the test compounds. For JNJ-40068782, the EC50 was determined for the potentiation of an EC20-equivalent concentration of glutamate.[2]
Radioligand Binding Assay
This assay is used to determine the binding affinity (KD) of the compounds to the mGlu2 receptor.
-
Cell Membranes: As with the functional assay, membranes from CHO cells expressing the human mGlu2 receptor are utilized.
-
Reaction Mixture: Cell membranes are incubated with increasing concentrations of the radiolabeled ligand ([3H]JNJ-40068782 for determining its own KD, or a competing radioligand for displacement assays) in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Non-specific Binding: To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM JNJ-40068782 was used to determine non-specific binding for [3H]this compound).[1]
-
Termination and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Saturation binding data are analyzed to determine the KD and Bmax (receptor density). Competition binding data are used to calculate the Ki of the unlabeled compound.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of JNJ-40068782, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]JNJ-40068782 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of JNJ-46281222 and LY354740 in Modulating Metabotropic Glutamate Receptor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two investigational compounds, JNJ-46281222 and LY354740, which both target the metabotropic glutamate receptor 2 (mGluR2). This receptor is a key player in regulating neurotransmission and is a promising target for the treatment of various neurological and psychiatric disorders. The information presented herein is supported by experimental data to aid researchers in their drug development and discovery efforts.
Compound Overview
This compound is a highly potent and selective positive allosteric modulator (PAM) of the mGluR2.[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism offers the potential for a more nuanced modulation of receptor activity, as it is dependent on the presence of the natural ligand.
LY354740 , also known as eglumegad, is a selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3).[2][3][4] Unlike a PAM, an agonist directly binds to and activates the receptor, mimicking the effect of the endogenous ligand. LY354740 has been investigated in preclinical and clinical studies for its potential anxiolytic properties.[3][4]
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy data for this compound and LY354740 from various functional assays. It is important to note that the data for this compound and the primary data for LY354740 were obtained from different assay types, which should be considered when making a direct comparison. However, a direct comparison from a cell impedance-based assay is also included.
| Parameter | This compound | LY354740 | Assay Type | Source |
| Binding Affinity (Kd) | 1.7 nM | - | [3H]-JNJ-46281222 Radioligand Binding | --INVALID-LINK-- |
| Functional Potency (pEC50) | 7.71 | - | [35S]-GTPγS Binding Assay | --INVALID-LINK-- |
| Functional Potency (EC50) | - | 5.1 nM | Forskolin-stimulated cAMP formation | --INVALID-LINK-- |
| Functional Effect | Increased cell impedance | Increased cell impedance | Cell Impedance-based Assay | --INVALID-LINK-- |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and LY354740 lead to different modes of mGluR2 activation and downstream signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
[35S]-GTPγS Binding Assay for this compound
This assay measures the functional potency of this compound by quantifying the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G-proteins upon mGluR2 activation.
Protocol Details (based on Farinha et al., 2015):
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 are prepared.
-
Incubation: The cell membranes are incubated in a buffer containing a fixed concentration of glutamate (to mimic the endogenous ligand), varying concentrations of this compound, a fixed concentration of GDP, and the radiolabeled [35S]-GTPγS.
-
Reaction Termination: The binding reaction is stopped by rapid filtration through glass fiber filters, which traps the cell membranes.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound [35S]-GTPγS.
-
Quantification: The amount of [35S]-GTPγS bound to the G-proteins on the membranes is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to generate concentration-response curves and determine the pEC50 value, which is the negative logarithm of the molar concentration of the compound that produces 50% of the maximum possible effect.
Forskolin-Stimulated cAMP Formation Assay for LY354740
This assay determines the functional potency of LY354740 by measuring its ability to inhibit the production of cyclic AMP (cAMP) induced by forskolin, an activator of adenylyl cyclase.
Protocol Details (based on Schoepp et al., 1997):
-
Cell Culture: RGT cells expressing the human mGluR2 are cultured in appropriate media.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of LY354740.
-
Forskolin Stimulation: Forskolin is added to the cells to stimulate adenylyl cyclase, leading to the production of cAMP. The inhibitory effect of LY354740 on this process is measured.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive binding assay, often employing a radiolabeled cAMP analog or a fluorescence-based detection method.
-
Data Analysis: The data is used to generate a dose-response curve, and the EC50 value, the concentration of LY354740 that causes a 50% inhibition of the forskolin-induced cAMP production, is calculated.
Cell Impedance-Based Assay for Direct Comparison
This label-free assay provides a direct functional comparison of this compound and LY354740 by measuring changes in the electrical impedance of a cell monolayer upon compound addition. These changes in impedance reflect alterations in cell morphology, adhesion, and proliferation resulting from receptor activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JNJ-46281222 and Other Selective mGlu2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological properties of JNJ-46281222 and other notable selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2). The data presented is intended to assist researchers in evaluating these compounds for further investigation in the context of neurological and psychiatric disorders.
Introduction to mGlu2 PAMs
Metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for conditions characterized by excessive glutamate transmission, such as schizophrenia and anxiety. Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, positive allosteric modulators bind to a distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous ligand, glutamate. This modulatory approach offers the potential for greater subtype selectivity and a more nuanced physiological response. This guide focuses on the comparative pharmacology of this compound, JNJ-40411813 (ADX-71149), AZD8529, and LY487379.
In Vitro Pharmacological Comparison
The following tables summarize the in vitro potency and binding affinity of the selected mGlu2 PAMs. Data has been compiled from various sources and presented to facilitate comparison. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of Selective mGlu2 PAMs
| Compound | Assay Type | Species | Potency (EC₅₀ / pEC₅₀) | Reference |
| This compound | [³⁵S]GTPγS Binding | Human | pEC₅₀ = 7.71 | |
| JNJ-40411813 | [³⁵S]GTPγS Binding | Human | EC₅₀ = 147 ± 42 nM | |
| Ca²⁺ Mobilization | Human | EC₅₀ = 64 ± 29 nM | ||
| AZD8529 | Glutamate Potentiation | Human | EC₅₀ = 195 nM | N/A |
| LY487379 | [³⁵S]GTPγS Binding | Human | EC₅₀ = 1.7 µM | N/A |
Table 2: In Vitro Binding Affinity of Selective mGlu2 PAMs
| Compound | Radioligand | Species | Affinity (Kᵢ / Kₑ) | Reference |
| This compound | [³H]this compound | Human | Kₑ = 1.7 nM | |
| JNJ-40411813 | [³H]JNJ-40068782 | Human | IC₅₀ = 68 ± 29 nM | |
| AZD8529 | N/A | Human | Kᵢ = 16 nM | N/A |
Preclinical In Vivo Data
The therapeutic potential of these mGlu2 PAMs has been evaluated in various animal models relevant to psychiatric disorders.
Table 3: Summary of In Vivo Preclinical Studies
| Compound | Animal Model | Key Findings | Reference |
| JNJ-40411813 | Rat model of schizophrenia | Showed ex vivo mGlu2 receptor occupancy with an ED₅₀ of 16 mg/kg (p.o.). | |
| Rat model of sleep | Dose-dependently suppressed REM sleep and promoted deep sleep. | ||
| AZD8529 | Murine model of schizophrenia | Reversed hyper-locomotion induced by phencyclidine. | N/A |
| LY487379 | Rodent models of anxiety and psychosis | Demonstrated efficacy predictive of anxiolytic and antipsychotic activity. |
Selectivity Profile
A crucial aspect of drug development is the selectivity of a compound for its intended target.
Table 4: Selectivity of mGlu2 PAMs
| Compound | Selectivity Profile | Reference |
| This compound | Highly selective for mGlu2. | |
| JNJ-40411813 | High selectivity for mGlu2 over other mGlu receptors. Moderate affinity for human 5-HT₂ₐ receptor in vitro. | |
| AZD8529 | Specific for mGluR2 with weak PAM activity at mGluR5 and antagonism at mGluR8 at higher concentrations. | N/A |
| LY487379 | Selective for mGlu2 over other mGlu receptor subtypes. | N/A |
Signaling Pathways and Experimental Workflows
mGlu2 Receptor Signaling Pathway
Activation of the mGlu2 receptor, a Gαi/o-coupled receptor, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A
A Comparative Guide to mGluR2 Positive Allosteric Modulators: JNJ-40411813 and JNJ-46281222
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2): JNJ-40411813 and JNJ-46281222. While both compounds target the same receptor, their development and application profiles suggest distinct roles in neuroscience research and drug discovery. This document summarizes their mechanisms of action, available preclinical and clinical data, and provides detailed experimental protocols for their evaluation.
Introduction to mGluR2 Modulation
The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. As a presynaptic autoreceptor, its activation by glutamate leads to an inhibition of glutamate release. This mechanism has made mGluR2 an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamatergic signaling, such as epilepsy, schizophrenia, and anxiety. Positive allosteric modulators (PAMs) of mGluR2 offer a nuanced approach to treatment by enhancing the receptor's response to the endogenous agonist, glutamate, rather than directly activating it. This can provide a more spatially and temporally controlled therapeutic effect.
Mechanism of Action and Signaling Pathway
Both JNJ-40411813 and this compound are positive allosteric modulators of the mGluR2 receptor.[1][2] They bind to a site on the receptor distinct from the glutamate binding site, known as an allosteric site. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. The canonical signaling pathway for mGluR2 involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
References
A Comparative Pharmacological Guide to JNJ-46281222 and AZD8529: Two Prominent mGluR2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of JNJ-46281222 and AZD8529, two selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). Allosteric modulation of mGluR2 presents a promising therapeutic strategy for various neurological and psychiatric disorders.[1][2][3] This document synthesizes available preclinical data to facilitate an objective comparison of their performance.
Mechanism of Action
Both this compound and AZD8529 are positive allosteric modulators of the mGluR2 receptor.[1][2][3][4] They bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[5][6] By binding to this allosteric site, these molecules do not activate the receptor on their own but rather enhance the receptor's response to glutamate.[6][7] This potentiation of the glutamate effect can lead to a reduction in synaptic glutamate release, thereby normalizing overactive excitatory neurotransmission.[7] The mGluR2 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to inhibitory Gi/Go proteins.[7]
Data Presentation: In Vitro Pharmacology
The following tables summarize the key quantitative data for this compound and AZD8529, based on published in vitro studies.
Table 1: Binding Affinity
| Compound | Assay Type | Cell Line | Radioligand | Binding Parameter | Value (nM) | Reference |
| This compound | Saturation Binding | CHO-K1 cells expressing hmGlu2 | [³H]-JNJ-46281222 | Kd | 1.7 | [1][2][3][8] |
| AZD8529 | Not Specified | Not Specified | Not Specified | Ki | 16 | [4] |
Table 2: Functional Potency
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Max Glutamate EC50 Shift | Max Potentiation of Emax | Reference |
| This compound | [³⁵S]-GTPγS Binding | CHO-K1 cells expressing hmGlu2 | pEC50 = 7.71 (EC50 ≈ 20) | ~20 | 5-fold | ~2-fold | [1][8] |
| AZD8529 | Not Specified | HEK cells expressing mGluR2 | EC50 | 195 | 7.4-fold | 1.3-fold | [4] |
Table 3: Selectivity
| Compound | Target | Action | Value (µM) | Reference |
| AZD8529 | mGluR5 | Weak PAM | EC50 = 3.9 | [4] |
| AZD8529 | mGluR8 | Antagonism | IC50 = 23 | [4] |
Note: Detailed selectivity data for this compound against other mGluR subtypes was not available in the provided search results, although it is described as mGlu2-selective.[1][2][3][8]
Experimental Protocols
Below are detailed methodologies for key experiments typically used in the characterization of mGluR2 PAMs, based on the descriptions available for this compound.[1][2][3]
Radioligand Binding Assays (for this compound)
-
Objective: To determine the binding affinity (Kd) of the compound for the mGluR2 receptor.
-
Cell Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGluR2 receptor.
-
Saturation Binding:
-
Cell membranes are incubated with increasing concentrations of the radiolabeled compound (e.g., [³H]-JNJ-46281222).
-
The incubation is carried out in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Kd and Bmax (maximum number of binding sites) are calculated by non-linear regression analysis of the specific binding data.
-
-
Displacement Assays:
-
Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the non-labeled test compound (e.g., this compound).
-
The IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]-GTPγS Functional Assays (for this compound)
-
Objective: To measure the functional potency of the compound in potentiating the agonist-induced activation of the G-protein coupled mGluR2 receptor.
-
Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G-proteins upon receptor activation.
-
Procedure:
-
Cell membranes expressing the mGluR2 receptor are incubated with a fixed, sub-maximal concentration of glutamate (e.g., the EC₂₀ concentration).
-
Increasing concentrations of the PAM (e.g., this compound) are added to the incubation mixture, along with [³⁵S]-GTPγS.
-
The reaction is incubated to allow for receptor activation and G-protein binding of [³⁵S]-GTPγS.
-
The reaction is terminated by filtration, and the amount of bound [³⁵S]-GTPγS is quantified.
-
The EC50 (concentration of the PAM that produces 50% of its maximal effect) is determined from the concentration-response curve.
-
Mandatory Visualization
Caption: mGluR2 signaling pathway and positive allosteric modulation.
Caption: Experimental workflow for characterizing an mGluR2 PAM.
In Vivo and Clinical Development
-
This compound: The provided information focuses on the in vitro characterization of this compound.[1][2][3] Another compound from the same company, JNJ-40411813 (also known as ADX71149), has been in clinical trials for major depressive disorder and schizophrenia.[1]
-
AZD8529: This compound has been evaluated in rodent models, where it demonstrated the ability to reverse hyper-locomotion induced by phencyclidine, a model relevant to schizophrenia.[4] AZD8529 has also been administered to healthy human volunteers and patients with schizophrenia in Phase 2 clinical trials.[4][7] In a 28-day study in schizophrenia patients, AZD8529 did not show a significant change from placebo in the primary outcome measure.[4][9][10] The development of AZD8529 for schizophrenia was discontinued due to a lack of efficacy.[1] Adverse events in human studies were generally mild and included headache and gastrointestinal upsets.[4]
Summary and Conclusion
Both this compound and AZD8529 are potent and selective positive allosteric modulators of the mGluR2 receptor. Based on the available data, this compound exhibits a higher binding affinity (Kd = 1.7 nM) compared to AZD8529 (Ki = 16 nM).[1][2][3][4][8] In functional assays, this compound appears to be more potent in modulating the effect of glutamate. However, it is important to note that the experimental conditions for these determinations were not identical, which can influence the results. AZD8529 has been more extensively studied in vivo and in clinical trials, providing valuable information on its pharmacokinetic and safety profile in humans, although it did not meet its primary efficacy endpoint in a schizophrenia trial.[4][9][10]
For researchers in the field, this compound may serve as a valuable tool for in vitro studies due to its high affinity and potency. The clinical data for AZD8529, while not demonstrating efficacy for schizophrenia, provides important insights into the translation of mGluR2 PAM pharmacology from preclinical models to humans. Further research, including head-to-head comparative studies under identical experimental conditions, would be beneficial for a more definitive comparison of these two compounds.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AZD8529 [openinnovation.astrazeneca.com]
- 5. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: JNJ-46281222 and BINA as mGluR2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2): JNJ-46281222 and Biphenylindanone A (BINA). Both compounds have been instrumental in the investigation of mGluR2 as a therapeutic target for neurological and psychiatric disorders. This document summarizes their performance based on available experimental data, details the methodologies of key assays, and visualizes relevant pathways and workflows.
Introduction to this compound and BINA
This compound is a highly potent and selective mGluR2 PAM with nanomolar affinity.[1] It has been characterized as a valuable research tool for studying mGluR2 pharmacology.[2] BINA is also a potent and selective mGluR2 PAM that has demonstrated anxiolytic and antipsychotic-like effects in preclinical animal models. These characteristics have positioned mGluR2 PAMs as a novel therapeutic strategy for conditions such as schizophrenia.
Quantitative Performance Comparison
The following tables summarize the key in vitro pharmacological parameters for this compound and BINA based on published data. It is important to note that while some data allows for direct comparison, other parameters are derived from separate studies and experimental conditions may vary.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Assay Type | pKi | Ki | Source |
| This compound | [3H]-JNJ-46281222 | Displacement | 8.33 ± 0.14 | 4.68 nM | [3] |
| BINA | [3H]-JNJ-46281222 | Displacement | 7.22 ± 0.15 | 60.26 nM | [3] |
Table 2: Functional Potency and Affinity
| Compound | Parameter | Value | Assay | Cell Line | Source |
| This compound | pEC50 | 7.71 ± 0.02 | [35S]-GTPγS | CHO-K1 | [2] |
| EC50 | ~19.5 nM | [35S]-GTPγS | CHO-K1 | [2] | |
| Kd | 1.7 nM | Saturation Binding | CHO-K1 | [4][1] | |
| BINA | EC50 | 347.6 ± 51.4 nM | Thallium Flux | HEK-293 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Displacement Assay ([3H]-JNJ-46281222)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Cell Membranes: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGluR2.
-
Radioligand: [3H]-JNJ-46281222 was used at a concentration of 6 nM.
-
Incubation: Membrane homogenates (15 µg) were pre-coupled with wheat-germ agglutinin coated SPA beads (0.2 mg). This mixture was then incubated with the radioligand and increasing concentrations of the competing ligand (this compound or BINA) in a 96-well plate.
-
Non-specific Binding: Determined in the presence of a high concentration (10 µM) of a non-radiolabeled ligand (e.g., JNJ-40068782).
-
Termination and Detection: After incubation for 1 hour at 15°C, the plates were centrifuged, and the radioactivity was measured using a scintillation counter.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pKi is calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to Gα subunits upon receptor stimulation.
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing the human mGluR2 were used.
-
Reagents:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP: 10 µM.
-
Saponin: 10 µg/mL (to permeabilize membranes).
-
[35S]-GTPγS.
-
Glutamate (orthosteric agonist).
-
Test compound (this compound).
-
-
Procedure:
-
Membranes were incubated with the test compound and a fixed concentration of glutamate (e.g., EC20) in the assay buffer.
-
The reaction was initiated by the addition of [35S]-GTPγS.
-
The incubation was carried out at room temperature for 60 minutes.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free [35S]-GTPγS.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the PAM that produces 50% of the maximal potentiation of the glutamate response (EC50) is determined.
Thallium Flux Assay
This is another functional assay used to measure the activity of ion channels coupled to G-protein coupled receptors, such as the G-protein-coupled inwardly-rectifying potassium (GIRK) channels activated by mGluR2.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells co-expressing the rat mGluR2 and GIRK channels.
-
Principle: Activation of mGluR2 by glutamate (potentiated by a PAM) leads to the opening of GIRK channels. The assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), into the cells using a thallium-sensitive fluorescent dye.
-
Procedure:
-
Cells were plated in a 96- or 384-well plate.
-
Cells were loaded with a thallium-sensitive fluorescent dye.
-
The test compound (BINA) was added along with a sub-maximal concentration of glutamate (e.g., EC20).
-
A solution containing thallium sulfate was added to initiate the flux.
-
The change in fluorescence, corresponding to the influx of thallium, was measured over time using a fluorescence plate reader.
-
-
Data Analysis: The concentration of the PAM that produces 50% of the maximal potentiation of the glutamate-induced thallium flux (EC50) is determined.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz to illustrate key processes.
Caption: mGluR2 signaling pathway activated by glutamate and a positive allosteric modulator (PAM).
Caption: Workflow for a radioligand displacement binding assay.
Caption: Workflow for a [35S]-GTPγS binding functional assay.
Conclusion
Both this compound and BINA are potent and selective positive allosteric modulators of the mGluR2 receptor. The available data from a direct comparative binding study indicates that this compound has a significantly higher binding affinity for the mGluR2 receptor than BINA.[3] While direct head-to-head functional assay data under identical conditions is limited, the individual characterizations suggest that this compound is also a more potent functional modulator. The choice of compound for future research will depend on the specific experimental goals, with this compound offering higher potency and utility as a radioligand for binding studies. BINA, as a well-established tool, continues to be valuable for in vivo studies and as a reference compound. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their mGluR2-targeted drug discovery and development efforts.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of JNJ-46281222 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental findings for JNJ-46281222, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). The data presented here is based on published in vitro studies and aims to offer a consolidated resource for researchers working with this compound.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters reported for this compound across various experimental conditions. These findings originate from a comprehensive study by van der Linden et al. (2016) and associated publications. To date, independent, peer-reviewed replications of these specific binding and potency assays from other laboratories have not been prominently identified in the public domain.
Table 1: Binding Affinity of this compound to Human mGlu2 Receptors
| Radioligand | Preparation | KD (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]-JNJ-46281222 | Membranes from CHO-K1 cells stably expressing hmGlu2 | 1.7 | 1.1 | [1] |
Table 2: Functional Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| [35S]-GTPγS binding | CHO-K1 cells stably expressing hmGlu2 | pEC50 | 7.71 ± 0.02 | [1] |
Table 3: Effect of Glutamate on [3H]-JNJ-46281222 Binding Kinetics
| Condition | kon (nM-1min-1) | koff (min-1) | KD from kinetics (nM) | Reference |
| Without Glutamate | 0.028 | 0.049 | 1.7 | [1] |
| With 1 mM Glutamate | Not significantly different | Not significantly different | 3.6 | [2] |
Table 4: Impact of Mutations on [3H]-JNJ-46281222 Binding
| Receptor Mutant | Effect on Binding | Reference |
| F643A | ~10-fold decrease | [1] |
| N735D | ~10-fold decrease | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental procedures used to characterize it.
Figure 1: this compound Mechanism of Action.
Figure 2: In Vitro Characterization Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. The following protocols are summarized from the primary literature[1][2].
Radioligand Binding Assays
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction, which was then stored at -80°C.
-
Saturation Binding: To determine the affinity (KD) and density (Bmax) of this compound binding sites, membrane preparations were incubated with increasing concentrations of [3H]-JNJ-46281222. Non-specific binding was determined in the presence of a high concentration of unlabeled this compound. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Kinetic Experiments:
-
Association: Membranes were incubated with a fixed concentration of [3H]-JNJ-46281222, and the binding was measured at various time points to determine the association rate constant (kon).
-
Dissociation: After reaching equilibrium with [3H]-JNJ-46281222, an excess of unlabeled this compound was added to prevent re-binding, and the decrease in radioactivity was measured over time to determine the dissociation rate constant (koff).
-
Functional [35S]-GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the mGlu2 receptor.
-
Procedure: Membranes from CHO-K1 cells expressing hmGlu2 were incubated with GDP, [35S]-GTPγS, and varying concentrations of this compound in the presence of a fixed, low concentration of glutamate (EC20). The binding of [35S]-GTPγS to activated G proteins was measured by scintillation counting after filtration. The potency of this compound (pEC50) was determined from the concentration-response curve.
Site-Directed Mutagenesis
-
Procedure: To validate the binding site of this compound, specific amino acid residues in the mGlu2 receptor (F643 and N735) were mutated using standard molecular biology techniques. The mutant receptors were then transiently expressed in CHO-K1 cells. The effect of these mutations on [3H]-JNJ-46281222 binding was assessed using the radioligand binding assay described above. A significant decrease in binding to the mutant receptors compared to the wild-type receptor provides evidence for the involvement of these residues in the binding pocket.[1]
Concluding Remarks
The available data from the originating laboratory provides a solid foundation for the pharmacological profile of this compound. The detailed protocols and consistent results within this body of work are valuable for researchers using this compound. However, for a comprehensive understanding of its reproducibility, independent validation of these key binding and functional parameters by other laboratories would be beneficial. Researchers are encouraged to carefully consider the experimental details provided when designing their own studies and to contribute to the collective understanding of this important research tool.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
